2,6-Dicyclopropylpyrimidin-4-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
2,6-dicyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-9-5-8(6-1-2-6)12-10(13-9)7-3-4-7/h5-7H,1-4H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOZKPDHMMSULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,6-Dicyclopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 2,6-Dicyclopropylpyrimidin-4-amine, a molecule of interest in medicinal chemistry due to the prevalence of the aminopyrimidine scaffold in biologically active compounds. This document details the synthetic strategy, experimental protocols, and relevant biological context.
Synthetic Strategy
The synthesis of this compound can be strategically approached in a two-step sequence, commencing with a commercially available or readily synthesized starting material. The core of this strategy involves the initial formation of a dihalogenated aminopyrimidine intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl moieties.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
This approach leverages well-established and versatile chemical transformations, offering a reliable pathway to the target compound.
Experimental Protocols
Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine
This procedure outlines the conversion of 4-amino-2,6-dihydroxypyrimidine to its corresponding dichloro derivative.
Materials:
-
4-Amino-2,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable tertiary amine base
-
Anhydrous Toluene (or other high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-2,6-dihydroxypyrimidine in phosphorus oxychloride.
-
Slowly add N,N-diisopropylethylamine to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 4-amino-2,6-dichloropyrimidine.
Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 4-amino-2,6-dichloropyrimidine with cyclopropylboronic acid.
Materials:
-
4-Amino-2,6-dichloropyrimidine
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Deionized water (if using aqueous conditions)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a degassed solution of 4-amino-2,6-dichloropyrimidine in the chosen solvent, add cyclopropylboronic acid (typically 2.2-2.5 equivalents).
-
Add the base and the palladium catalyst to the reaction mixture.
-
Heat the mixture to a temperature between 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
While specific experimental data for the synthesis of this compound is not extensively reported, the following table summarizes typical yields for analogous reactions found in the literature. These values can serve as a benchmark for the expected efficiency of the proposed synthetic route.
| Step | Reaction Type | Starting Material | Reagent(s) | Product | Reported Yield (%) |
| 1 | Chlorination | 5-substituted 2-amino-4,6-dihydroxypyrimidines | Vilsmeier–Haack–Arnold reagent | 5-substituted 2-amino-4,6-dichloropyrimidines | 71-82[1] |
| 2 | Suzuki Coupling | 2,4-dichloropyrimidine | Aryl/heteroaryl boronic acids | 4-substituted-2-chloropyrimidines | Good to excellent[2] |
| 2 | Double Suzuki | 2,4-dichloropyrimidine | Arylboronic acids | 2,4-diarylpyrimidines | Moderate to good[3] |
Biological Context and Signaling Pathway
Aminopyrimidine derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] A significant area of research for aminopyrimidines is their role as kinase inhibitors.
One particularly relevant target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[7][8] Dysregulation of this pathway is implicated in various inflammatory diseases and some cancers.[9] Aminopyrimidine-based molecules have been identified as potent IRAK4 inhibitors.[7]
The IRAK4 signaling cascade is initiated by the binding of a ligand (e.g., a pathogen-associated molecular pattern for a TLR, or IL-1 for its receptor) which leads to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to the receptor complex and becomes activated, subsequently phosphorylating IRAK1. This phosphorylation event triggers a downstream signaling cascade, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[7][8]
Caption: Simplified IRAK4 signaling pathway and the potential point of inhibition.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
An In-depth Technical Guide to 2,6-Dicyclopropylpyrimidin-4-amine: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and the potential biological significance of the novel compound 2,6-dicyclopropylpyrimidin-4-amine. Due to the absence of existing literature on this specific molecule, this document leverages data from structurally analogous compounds, particularly 2,6-dialkyl and 2,6-dicycloalkyl pyrimidin-4-amines, to build a predictive profile. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar pyrimidine derivatives for applications in medicinal chemistry and drug discovery.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activities. The 2,4,6-trisubstituted pyrimidine motif is of particular interest, with derivatives exhibiting a wide range of therapeutic effects, including kinase inhibition, anti-inflammatory, and antimicrobial activities.
This guide focuses on the novel compound, this compound. The introduction of cyclopropyl groups is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate conformation. It is hypothesized that the unique structural features of this compound could impart interesting pharmacological properties.
Predicted Chemical Properties
While experimental data for this compound is not available, its core chemical properties can be estimated based on known data for the structurally related compound, 2,6-dimethylpyrimidin-4-amine.
| Property | Predicted Value for this compound | Reference Data: 2,6-Dimethylpyrimidin-4-amine |
| IUPAC Name | This compound | 2,6-Dimethylpyrimidin-4-ylamine |
| Synonyms | 4-Amino-2,6-dicyclopropylpyrimidine | 4-Amino-2,6-dimethylpyrimidine |
| CAS Number | Not available | 461-98-3 |
| Molecular Formula | C₁₀H₁₃N₃ | C₆H₉N₃ |
| Molecular Weight | 175.23 g/mol | 123.16 g/mol |
| Melting Point | Estimated: 160-190 °C | 182-185 °C |
| Boiling Point | Estimated: >250 °C | 238.7 °C at 760 mmHg |
| Appearance | Predicted: White to off-white crystalline solid | White to yellow crystalline powder[1] |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | Soluble in water.[1] |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 2,6-disubstituted pyrimidines. The most common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or guanidine derivative.
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from dicyclopropyl ketone and leading to the target compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1,3-Dicyclopropyl-1,3-propanedione (β-diketone intermediate)
-
Reagents and Materials:
-
Dicyclopropyl ketone
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (for neutralization)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer.
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl acetate dropwise with stirring.
-
Slowly add dicyclopropyl ketone to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,3-dicyclopropyl-1,3-propanedione.
-
Purify the product by vacuum distillation or column chromatography.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
1,3-Dicyclopropyl-1,3-propanedione
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride and stir until dissolved.
-
Add the purified 1,3-dicyclopropyl-1,3-propanedione to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Resuspend the residue in water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound has not been investigated, the pyrimidine core is a well-known pharmacophore. Structure-activity relationship (SAR) studies of analogous compounds suggest several potential therapeutic applications.
Kinase Inhibition
Numerous 2,4,6-trisubstituted pyrimidine derivatives have been identified as potent kinase inhibitors. For instance, certain 2,6-diaminopyrimidin-4-one derivatives are effective inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), a key mediator in inflammatory signaling pathways.[2][3] The 4-amino group and the substituents at the 2 and 6 positions are crucial for binding to the kinase domain. It is plausible that this compound could exhibit inhibitory activity against various kinases, making it a candidate for development as an anti-inflammatory or anti-cancer agent.
Caption: Hypothetical inhibition of the IRAK4 signaling pathway.
Histamine H4 Receptor Antagonism
SAR studies have revealed that 6-alkyl-2,4-diaminopyrimidines can act as antagonists of the histamine H4 receptor, which is involved in inflammatory and immune responses.[4][5] The alkyl group at the 6-position plays a significant role in receptor affinity. The dicyclopropyl substitution pattern in the target compound could potentially confer potent and selective H4 receptor antagonism, suggesting its utility in treating allergic and inflammatory conditions.
Antimicrobial and Anticancer Activity
A variety of 2-amino-pyrimidine derivatives have demonstrated promising antibacterial and anticancer activities.[6] The N-alkylation of these compounds has been shown to enhance their biological effects. The presence of the amino group at the 4-position and the lipophilic cyclopropyl groups at the 2 and 6 positions in this compound could contribute to its potential as an antimicrobial or antiproliferative agent.
Conclusion
This compound is a novel compound with the potential for interesting and valuable biological activities. Based on the well-established pharmacology of the pyrimidine scaffold and the advantageous properties imparted by cyclopropyl groups, this molecule warrants further investigation. The proposed synthetic route provides a practical starting point for its preparation. Subsequent screening for kinase inhibition, histamine receptor antagonism, and other biological activities could uncover its therapeutic potential, making it a valuable lead compound for future drug development efforts. Researchers are encouraged to utilize the information presented in this guide to synthesize and explore the chemical and biological landscape of this promising new molecule.
References
- 1. guidechem.com [guidechem.com]
- 2. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Dicyclopropylpyrimidin-4-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous clinically significant drugs. The 4-aminopyrimidine moiety, in particular, is a privileged structure known for its diverse biological activities. This technical guide focuses on the synthesis, potential biological activities, and experimental evaluation of 2,6-dicyclopropylpyrimidin-4-amine, a novel derivative with potential applications in drug discovery. Due to the limited availability of data on this specific molecule, this paper also provides a broader context by examining the well-documented synthesis and pharmacology of related 2,6-disubstituted-4-aminopyrimidines.
Physicochemical Properties
While experimental data for the target compound is unavailable, theoretical properties can be estimated.
| Property | Estimated Value |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| Topological Polar Surface Area | 51.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| LogP | ~2.5 |
Synthesis Pathway
A plausible and efficient synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method is widely used for the formation of carbon-carbon bonds and is tolerant of a variety of functional groups.[1][2][3] The proposed starting material is 4-amino-2,6-dichloropyrimidine, which is commercially available.[4]
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the synthesis of 2,6-diaryl- or 2,6-dialkyl-4-aminopyrimidines and can be adapted for the synthesis of the target compound.
Materials:
-
4-Amino-2,6-dichloropyrimidine
-
Cyclopropylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium carbonate, 3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4-amino-2,6-dichloropyrimidine (1 equivalent), cyclopropylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of 4-aminopyrimidine exhibit a wide range of pharmacological activities.[5][6][7][8] Depending on the substituents at the 2- and 6-positions, these compounds can modulate the activity of various enzymes and receptors. For instance, many pyrimidine derivatives are known to act as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Given the structural motifs, this compound could potentially interact with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Quantitative Data from Analogous Compounds
To provide a framework for the potential efficacy of this compound, the following table summarizes quantitative data for structurally related 2,6-disubstituted pyrimidine derivatives from the literature.
| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Reference |
| 2,6-disubstituted pyridine thiosemicarbazones | M. tuberculosis (resistant strain) | 0.5–4 µg/mL (MIC) | [9] |
| 4-substituted pyrimidine derivatives | Cyclooxygenase-2 (COX-2) | 0.04 ± 0.09 μmol | [10] |
| 2,4-disubstituted pyridine derivatives | M. tuberculosis (intracellular) | <1 µg/mL (MIC) | [11] |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.
Workflow:
Procedure:
-
Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.
-
Serially dilute the test compound in DMSO and add it to the reaction wells.
-
Initiate the kinase reaction by adding the ATP-containing buffer.
-
Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent that measures the amount of ADP produced or the remaining ATP (e.g., using a luciferase-based assay).
-
Measure the signal using a plate reader.
-
Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
While direct experimental data for this compound is currently lacking, this technical guide provides a robust framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of related 4-aminopyrimidine derivatives. The proposed Suzuki-Miyaura coupling offers a viable synthetic route, and the compound's structural features suggest potential activity as a modulator of key signaling pathways, such as the PI3K/Akt/mTOR pathway. The provided experimental protocols offer a starting point for researchers to synthesize and characterize this novel compound and explore its therapeutic potential. Further investigation is warranted to elucidate the specific biological targets and pharmacological profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 8. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery of Novel Cyclopropylpyrimidine Compounds
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets. The incorporation of a cyclopropyl group into the pyrimidine structure has emerged as a promising strategy in drug discovery. The unique conformational constraints and electronic properties of the cyclopropyl ring can lead to enhanced potency, selectivity, and improved metabolic stability of the resulting compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel cyclopropyl-substituted pyrimidine compounds, with a focus on their potential as therapeutic agents. While the specific "dicyclopropylpyrimidine" core is not widely documented, this guide will delve into the closely related and well-researched area of pyrimidines bearing cyclopropyl moieties, offering valuable insights for researchers in the field.
Data Presentation: Biological Activities of Cyclopropylpyrimidine Derivatives
The following table summarizes the quantitative biological data for a selection of recently developed cyclopropylpyrimidine compounds, highlighting their potential in various therapeutic areas.
| Compound ID | Target | In Vitro Activity (IC50) | Cell-Based Activity (GI50/EC50) | Therapeutic Area | Reference |
| 13 | Aurora A Kinase | < 200 nM (proliferation inhibition) | >50% reduction of cMYC/MYCN at 1.0 µM | Cancer | [1] |
| 25 (Prodrug of 13) | Aurora A Kinase | Not directly assayed | >80% tumor regression in xenograft model | Cancer | [1] |
| Compound 37 | VEGFR-2 Kinase | Low nanomolar | Antitumor efficacy in lung carcinoma xenografts | Cancer | [2] |
| 2,4-diamino-5-(4-chlorophenyl)-6-cyclopropylpyrimidine | Dihydrofolate Reductase (DHFR) | Competitive inhibitor | Not specified | Infectious Disease | [3] |
| Novel Cyclopropyl Pyrimidine Nucleoside Analogues | Herpesviridae | Not specified | Potential anti-herpetic agents | Antiviral | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of cyclopropylpyrimidine compounds are crucial for reproducibility and further development. Below are representative protocols for key experiments.
General Synthesis of 2,4-Diamino-5-aryl-6-cyclopropylpyrimidine Derivatives
This protocol describes a common synthetic route for preparing 2,4-diamino-pyrimidine derivatives with cyclopropyl and aryl substitutions.
Step 1: Chlorination of the Pyrimidine Core 2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride (POCl3) to yield 2,4-diamino-6-chloropyrimidine. The reaction is typically heated, and upon completion, the mixture is quenched with ice water and hydrolyzed to afford the chlorinated intermediate in good yield.[5]
Step 2: Nucleophilic Substitution The 6-chloro substituent is displaced by a nucleophile, such as an alkoxide derived from a cyclopropyl-containing alcohol. This reaction is generally carried out in the presence of a base like sodium hydride in a dry solvent such as DMSO or THF.[5]
Step 3: Iodination The 5-position of the pyrimidine ring is activated for subsequent cross-coupling reactions by iodination using N-iodosuccinimide (NIS) in an anhydrous solvent like acetonitrile.[5]
Step 4: Suzuki Cross-Coupling An aryl group is introduced at the 5-position via a Suzuki cross-coupling reaction. The 5-iodo-pyrimidine intermediate is reacted with a suitable arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent mixture such as ethanol/toluene/water.[5]
Step 5: Deprotection (if applicable) If protecting groups were used on the aryl or cyclopropyl moieties, a final deprotection step is carried out under appropriate conditions to yield the final target compound.[5]
In Vitro Kinase Inhibition Assay (Example: Aurora A Kinase)
This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials : Recombinant human Aurora A kinase, ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The kinase reaction is set up in a multi-well plate format.
-
The test compound, serially diluted to various concentrations, is pre-incubated with the Aurora A kinase enzyme.
-
The kinase reaction is initiated by the addition of the ATP and peptide substrate mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using the detection reagent and a luminometer.
-
-
Data Analysis : The luminescence signal is converted to percent inhibition relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable equation.[1]
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., small-cell lung cancer lines for Aurora A kinase inhibitors) are cultured in appropriate media supplemented with fetal bovine serum.
-
Procedure :
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as resazurin or MTT.
-
-
Data Analysis : The absorbance or fluorescence is measured, and the results are expressed as a percentage of the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) is calculated from the dose-response curve.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the discovery and mechanism of action of cyclopropylpyrimidine compounds.
Caption: General synthetic workflow for 2,4-diamino-5-aryl-6-cyclopropylpyrimidine derivatives.
Caption: Simplified signaling pathway of an Aurora A kinase inhibitor.
Caption: Logical workflow for the discovery and optimization of novel kinase inhibitors.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Analysis of 2,6-Dicyclopropylpyrimidin-4-amine: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,6-Dicyclopropylpyrimidin-4-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific molecule, this paper presents a detailed theoretical analysis based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering predicted spectroscopic data, detailed experimental protocols for its empirical validation, and workflow visualizations to aid in the structural elucidation of this and similar compounds.
Introduction
This compound is a substituted pyrimidine featuring two cyclopropyl groups at the 2 and 6 positions and an amine group at the 4 position. The unique combination of the electron-deficient pyrimidine core with the strained, three-membered cyclopropyl rings and the electron-donating amine group suggests potentially interesting electronic and steric properties. Understanding the precise molecular structure is paramount for elucidating its chemical behavior and potential biological activity. This guide outlines the expected spectroscopic signatures of the molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These values are derived from established correlation tables and spectral data of similar compounds, including aminopyrimidines and cyclopropyl-substituted heterocycles.
Table 1: Predicted ¹H NMR Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.50 | Broad Singlet | 2H | -NH₂ |
| ~ 5.85 | Singlet | 1H | Pyrimidine C₅-H |
| ~ 2.00 | Multiplet | 2H | Cyclopropyl CH |
| ~ 1.10 - 0.90 | Multiplet | 8H | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165.0 | Pyrimidine C₄-NH₂ |
| ~ 163.0 | Pyrimidine C₂, C₆ |
| ~ 100.0 | Pyrimidine C₅ |
| ~ 15.0 | Cyclopropyl CH |
| ~ 10.0 | Cyclopropyl CH₂ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
(Sample Preparation: KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Doublet | N-H asymmetric & symmetric stretching |
| 3100 - 3000 | Medium | Cyclopropyl & Aromatic C-H stretching |
| ~ 1640 | Strong | N-H scissoring (bending) |
| ~ 1580, 1550 | Strong | Pyrimidine ring C=N and C=C stretching |
| ~ 1450 | Medium | CH₂ scissoring |
| ~ 1250 | Medium | C-N stretching |
| ~ 1020 | Medium | Cyclopropyl ring breathing |
Table 4: Predicted Mass Spectrometry (MS) Data
(Ionization Mode: Electrospray Ionization, ESI+)
| m/z Value | Predicted Identity | Notes |
| 189.13 | [M+H]⁺ | Molecular ion peak (protonated) |
| 174.10 | [M-CH₃]⁺ | Loss of a methyl radical from a cyclopropyl group |
| 162.10 | [M-C₂H₃]⁺ | Loss of a vinyl radical from a cyclopropyl group |
| 148.09 | [M-C₃H₅]⁺ | Loss of a cyclopropyl radical |
Table 5: Predicted UV-Vis Spectroscopy Data
(Solvent: Ethanol)
| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| ~ 230 | ~ 15,000 | π → π |
| ~ 280 | ~ 8,000 | n → π |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Acquisition Parameters: Set the spectral width to cover a range from -1 to 12 ppm. Use a 30-degree pulse angle with a relaxation delay of 2 seconds. Acquire 16 scans.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same instrument as for ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Acquisition Parameters: Use a proton-decoupled pulse sequence. Set the spectral width to cover a range from 0 to 200 ppm. Use a 45-degree pulse angle with a relaxation delay of 5 seconds. Acquire at least 1024 scans for adequate signal-to-noise.
-
Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the solvent peak (CDCl₃) to 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours and store in a desiccator.[1]
-
In an agate mortar, grind 1-2 mg of the sample to a fine powder.[2]
-
Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.[2]
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure of approximately 8-10 tons for 2-3 minutes using a hydraulic press to form a transparent or translucent pellet.[3][4]
-
-
IR Spectrum Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Acquisition Parameters: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a 50:50 mixture of acetonitrile and water, with 0.1% formic acid to facilitate protonation.
-
MS Acquisition (ESI-MS):
-
Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[5][6]
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.[7]
-
ESI Source Parameters: Set the capillary voltage to +3.5 kV, the drying gas (N₂) flow to 8 L/min, and the gas temperature to 300°C.
-
Mass Analysis: Scan a mass range from m/z 50 to 500.
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable and averaged mass spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) using the same solvent. The final concentration should yield an absorbance maximum between 0.3 and 1.0.
-
-
UV-Vis Spectrum Acquisition:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.[8]
-
Procedure: Fill a quartz cuvette with the pure solvent (ethanol) to be used as a reference (blank). Fill a second quartz cuvette with the sample solution.
-
Acquisition Parameters: Scan a wavelength range from 200 to 400 nm.[8]
-
Processing: The instrument will automatically subtract the absorbance of the blank from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λ_max).
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different techniques for structural elucidation.
References
- 1. azom.com [azom.com]
- 2. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. youtube.com [youtube.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. longdom.org [longdom.org]
In-depth Technical Guide: 2,6-Dicyclopropylpyrimidin-4-amine
This guide, therefore, cannot provide a detailed mechanism of action for 2,6-Dicyclopropylpyrimidin-4-amine as requested. Instead, it will discuss the known biological activities of structurally related aminopyrimidine compounds to offer a potential framework for future investigation into the properties of this specific molecule.
The Landscape of Aminopyrimidine Derivatives in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine group, as seen in this compound, often imparts significant pharmacological properties. Research into various substituted aminopyrimidines has revealed their potential as:
-
Kinase Inhibitors: A prominent role for aminopyrimidine derivatives is the inhibition of protein kinases. For instance, a series of aminopyrimidin-4-one compounds have been identified as potent and selective inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4). IRAK4 is a critical mediator in the IL-1R and Toll-like receptor (TLR) signaling cascades, which are central to the innate immune response. Inhibition of IRAK4 can modulate the production of inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.
-
Anticancer Agents: Certain 4,6-diarylpyrimidin-2-amine derivatives have demonstrated anticancer properties. Their mode of action can involve the inhibition of key enzymes in cell cycle progression, such as Aurora kinase A (AURKA). Inhibition of AURKA can lead to cell cycle arrest in the G2/M phase and induce apoptosis in cancer cells.
-
Antimicrobial and Anti-inflammatory Agents: Various novel pyrimidine and pyrimidopyrimidine analogs have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. Additionally, some of these compounds have shown anti-inflammatory and antioxidant properties.
Postulated Mechanism of Action for this compound: A Hypothetical Framework
Given the absence of direct experimental data, a putative mechanism of action for this compound can only be hypothesized based on its structural features and the known activities of related molecules. The dicyclopropyl substituents at the 2 and 6 positions are unique and would significantly influence the molecule's size, shape, and electronic properties, ultimately determining its biological target and mechanism of action.
A possible, yet unproven, hypothesis is that this compound could function as a kinase inhibitor . The pyrimidine core could act as a scaffold to anchor the molecule within the ATP-binding pocket of a target kinase. The dicyclopropyl groups might then interact with specific hydrophobic regions within the kinase domain, potentially conferring selectivity for a particular kinase or family of kinases.
To investigate this hypothesis, a logical first step would be to perform a broad kinase screening assay to identify any potential kinase targets.
Proposed Experimental Workflow for Elucidating the Mechanism of Action
Should research on this compound be undertaken, a systematic approach would be necessary to elucidate its mechanism of action. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for mechanism of action studies.
Conclusion
While the specific mechanism of action for this compound remains unknown due to a lack of available research, the broader family of aminopyrimidine derivatives represents a rich source of pharmacologically active compounds with diverse therapeutic potential. Future research into this particular molecule should focus on initial phenotypic and target-based screening to identify its biological effects and molecular targets. The insights gained from studies on other aminopyrimidines provide a valuable starting point for hypothesizing its potential roles and for designing experiments to uncover its mechanism of action. Until such studies are conducted and published, any discussion on its core mechanism remains speculative.
A Technical Guide to the Biological Activity of Cyclopropyl-Substituted Pyrimidine Derivatives
Disclaimer: An extensive search of scientific literature and patent databases did not yield specific information on the biological activity of dicyclopropylpyrimidine derivatives. This guide, therefore, focuses on the broader class of cyclopropyl-substituted pyrimidine derivatives , for which there is available data. The information presented herein is a synthesis of findings on pyrimidine derivatives bearing at least one cyclopropyl moiety and should be considered representative of this class of compounds.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases essential for life.[1][2][3] The incorporation of a cyclopropyl group into the pyrimidine structure is a well-established strategy in drug design to enhance metabolic stability, conformational rigidity, and binding affinity to biological targets.[4] This technical guide provides a comprehensive overview of the biological activities of cyclopropyl-substituted pyrimidine derivatives, with a focus on their antiviral and anticancer properties. The content is tailored for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Antiviral Activity
Cyclopropyl-substituted pyrimidine derivatives have demonstrated notable potential as antiviral agents, particularly against human immunodeficiency virus (HIV) and coronaviruses.
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of representative cyclopropyl-substituted pyrimidine and related derivatives from published studies.
| Compound ID | Virus Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| DCS-a4 | HIV-1 WT | 7.8 | >100 | >12820 | [5] |
| K-5a2 | HIV-1 WT | 2 | >100 | >50000 | [5] |
| Compound 20 | HIV-1 WT | 2.4 | 5.1-149.2 | >2125 | [5] |
| Compound 27 | HIV-1 WT | 3.8 | 5.1-149.2 | >1342 | [5] |
| Compound 33 | HIV-1 WT | 3.2 | 5.1-149.2 | >1593 | [5] |
| Compound 34 | HIV-1 WT | 3.5 | 5.1-149.2 | >1457 | [5] |
| Compound 7a | HCoV-229E | - | >100 | - | [1] |
| Compound 7b | HCoV-229E | - | >100 | - | [1] |
| Compound 7f | HCoV-229E | - | >100 | - | [1] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Note: Specific EC₅₀ values for compounds 7a, 7b, and 7f against HCoV-229E were not provided in the source, but they were highlighted as having remarkable efficacy.
Mechanism of Action: Anti-HIV Activity
Many diarylpyrimidine (DAPY) derivatives, a class to which some cyclopropyl-containing compounds belong, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle.[5][6]
Figure 1: Inhibition of HIV-1 Reverse Transcriptase.
Anticancer Activity
Pyrimidine derivatives are also widely investigated for their anticancer properties, with several approved drugs containing this core structure.[7][8] The introduction of cyclopropyl groups can enhance their potency and selectivity against various cancer cell lines.
Quantitative Anticancer Data
The following table presents the in vitro anticancer activity of representative pyrimidine derivatives. While specific data for dicyclopropyl derivatives is lacking, this data for related structures illustrates the potential of this chemical class.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 7d | Various | Hematological | - | [1] |
| Compound 7h | Various | Hematological | - | [1] |
| Compound 15 | DU-145 | Prostate Cancer | 2.0 ± 0.1 | [9] |
| Compound 17 | DU-145 | Prostate Cancer | 6.0 ± 0.1 | [9] |
IC₅₀: 50% inhibitory concentration. Note: Specific IC₅₀ values for compounds 7d and 7h were not provided in the source, but they were noted for their efficacy.
Potential Mechanism of Action: Anticancer Activity
Some pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a crucial role in cell proliferation, survival, and metastasis.[1]
Figure 2: Inhibition of EGFR Signaling Pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of cyclopropyl-substituted pyrimidine derivatives, based on published literature.
General Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines
A common synthetic route to pyrimido[4,5-d]pyrimidines involves a multi-step process starting from simple precursors.[1]
Figure 3: General Synthesis Workflow.
Step 1: Synthesis of Pyrimidine Intermediate: Thiourea is reacted with a suitable dicarbonyl compound in the presence of a base to form a substituted aminopyrimidine.
Step 2: Annulation to form the Fused Ring System: The pyrimidine intermediate undergoes a cyclization reaction, often with a formylating agent, to construct the second pyrimidine ring, yielding the pyrimido[4,5-d]pyrimidine core.
Step 3: Nucleophilic Substitution: The fused pyrimidine is then subjected to nucleophilic substitution reactions with various amines, including those containing cyclopropyl moieties, to introduce diversity at specific positions of the scaffold.[1]
In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
This assay is commonly used to determine the antiviral efficacy of compounds against viruses that cause visible damage (cytopathic effect, CPE) to host cells.
-
Cell Seeding: Host cells (e.g., MT-4 for HIV, human embryonic lung cells for coronaviruses) are seeded in 96-well microtiter plates and incubated to form a confluent monolayer.
-
Compound Preparation: The test compounds are serially diluted in cell culture medium to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with a predetermined amount of virus. Immediately after infection, the different concentrations of the test compounds are added to the wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication and the development of CPE in untreated, virus-infected control wells.
-
Assessment of CPE: The extent of CPE is evaluated microscopically. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of living cells.
-
Data Analysis: The EC₅₀ is calculated as the compound concentration that inhibits viral-induced CPE by 50%. The CC₅₀ is determined in parallel on uninfected cells to assess compound cytotoxicity. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to evaluate the therapeutic window of the compound.[1][5]
In Vitro Anticancer Assay (MTT Proliferation Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[7]
Conclusion
Cyclopropyl-substituted pyrimidine derivatives represent a promising class of compounds with significant potential in the development of novel antiviral and anticancer agents. The cyclopropyl moiety often imparts favorable pharmacokinetic and pharmacodynamic properties. While the exploration of dicyclopropylpyrimidine derivatives appears to be a nascent field, the established biological activities of related compounds provide a strong rationale for the future design, synthesis, and evaluation of this specific subclass. The methodologies and data presented in this guide offer a foundational resource for researchers venturing into this area of medicinal chemistry.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. wjarr.com [wjarr.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. US5043339A - Antiviral compounds - Google Patents [patents.google.com]
- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of 2,6-Dicyclopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the preliminary screening of the novel chemical entity, 2,6-Dicyclopropylpyrimidin-4-amine. Given the limited existing data on this specific molecule, this guide outlines a proposed workflow for its initial evaluation. The content is structured to provide a robust framework for researchers, encompassing hypothetical synthesis, potential biological activities based on structurally related pyrimidine derivatives, detailed experimental protocols for preliminary screening, and structured data presentation formats. The objective is to furnish a foundational plan for the systematic investigation of this compound's potential as a therapeutic agent.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Various derivatives of pyrimidine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition, anticancer, and antimicrobial effects. The novel compound, this compound, incorporates dicyclopropyl substitutions, which can enhance metabolic stability and binding affinity. This guide details a proposed preliminary screening cascade to elucidate the potential therapeutic value of this compound.
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized based on established pyrimidine synthesis methodologies. A potential starting material could be 2,4,6-trichloropyrimidine, which can undergo sequential nucleophilic aromatic substitution (SNAr) reactions.
Caption: Proposed synthetic workflow for this compound.
Postulated Biological Activities
Based on the biological activities of structurally similar pyrimidine derivatives found in scientific literature, this compound is postulated to exhibit one or more of the following activities:
-
Kinase Inhibition: Many aminopyrimidine derivatives are known to be potent inhibitors of various kinases, such as Aurora kinases and Cyclin-dependent kinases (CDKs).[1][2]
-
Anticancer Activity: As a consequence of potential kinase inhibition, the compound may exhibit cytotoxic effects against cancer cell lines.[1]
-
Antibacterial Activity: Certain substituted 2,4-diaminopyrimidines have shown activity against bacteria such as Bacillus anthracis by targeting dihydrofolate reductase (DHFR).[3]
Preliminary Screening Workflow
A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound.
Caption: Proposed preliminary screening workflow for this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To identify potential kinase targets of this compound.
Methodology:
-
A panel of recombinant kinases is selected (e.g., a commercial kinase panel).
-
The compound is serially diluted to a range of concentrations.
-
The kinase, substrate (e.g., a generic peptide), and ATP are incubated with the compound.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based method.
-
The percentage of inhibition is calculated relative to a control (DMSO vehicle).
Antiproliferative Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The compound is added to the wells at various concentrations and incubated for a specified period (e.g., 72 hours).
-
Following incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to a vehicle-treated control.
Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
Methodology:
-
A standardized inoculum of the test bacteria is prepared in a suitable broth medium.
-
The compound is serially diluted in the broth in a 96-well microtiter plate.
-
The bacterial inoculum is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Data Presentation
Quantitative data from the preliminary screening should be organized into clear and concise tables for comparative analysis.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | 95% | 0.1 |
| Kinase B | 88% | 0.5 |
| Kinase C | 12% | > 10 |
| ... | ... | ... |
Table 2: Antiproliferative Activity
| Cell Line | Tissue of Origin | GI50 (µM) |
| HCT116 | Colon | 1.2 |
| MCF7 | Breast | 2.5 |
| A549 | Lung | 3.1 |
| ... | ... | ... |
Table 3: Antibacterial Activity
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 8 |
| Escherichia coli | Negative | > 64 |
| Bacillus anthracis | Positive | 4 |
| ... | ... | ... |
Hypothetical Signaling Pathway
Should primary screening reveal potent inhibition of a specific kinase, for instance, a hypothetical "Kinase X" involved in a known cancer signaling pathway, further investigation into its downstream effects would be warranted.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
This technical guide provides a structured and comprehensive framework for the initial scientific evaluation of this compound. The proposed workflow, from synthesis to preliminary biological screening, is designed to efficiently identify and characterize the potential therapeutic activities of this novel pyrimidine derivative. The provided protocols and data presentation formats are intended to serve as a practical resource for researchers embarking on the investigation of this and other new chemical entities. The successful execution of this preliminary screening will lay the groundwork for more advanced preclinical development.
References
- 1. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Properties of Substituted Pyrimidinamines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidinamines are a class of heterocyclic organic compounds that form the backbone of numerous biologically active molecules, including several approved drugs and a multitude of compounds in clinical development. Their prevalence in medicinal chemistry, particularly as kinase inhibitors in oncology, underscores the importance of a thorough understanding of their fundamental physicochemical properties. Thermochemical data, such as enthalpies of formation, combustion, and sublimation, are critical for drug design, formulation development, and understanding molecular stability. This technical guide provides a comprehensive overview of the available thermochemical data for substituted pyrimidinamines, details the experimental and computational methodologies used to determine these properties, and visualizes a key signaling pathway in which these compounds play an inhibitory role.
Data Presentation: Thermochemical Properties
Quantitative thermochemical data for substituted pyrimidinamines are sparse in the literature, with research historically focused more on their synthesis and biological activity. However, available data for select compounds and closely related structures provide valuable insights.
Table 1: Enthalpies of Formation and Combustion of Selected Pyrimidinamines and Related Compounds
| Compound | Formula | State | Method | ΔcH° (kJ/mol) | ΔfH° (kJ/mol) | Reference |
| 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | solid | Rotating Bomb Calorimetry | -3339.39 ± 1.54 | -307.91 ± 1.74 | [1] |
| 2-Aminopyridine | C5H6N2 | solid | Static Bomb Calorimetry | -2864.4 ± 0.5 | 39.4 ± 0.8 |
Table 2: Enthalpies of Sublimation and Vaporization
Experimental Protocols
The determination of thermochemical properties relies on precise calorimetric and analytical techniques. The following sections detail the methodologies relevant to the study of substituted pyrimidinamines.
Rotating Bomb Calorimetry
This technique is used to determine the enthalpy of combustion of solid or liquid samples, particularly those containing elements like nitrogen, sulfur, or halogens.
Methodology for 2-Amino-4,6-dimethoxypyrimidine: [1]
-
Sample Preparation: A pellet of the sample (approximately 0.8 g) is weighed with high precision and placed in a platinum crucible. A cotton fuse is positioned to ensure complete ignition.
-
Bomb Assembly: The crucible is placed in a stainless steel bomb, which is then sealed. The bomb is purged with oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of 3.0 MPa. A small, known amount of distilled water (e.g., 1.0 mL) is added to the bomb to ensure that the combustion products are in a well-defined state.
-
Calorimetric Measurement: The bomb is submerged in a known volume of water in a calorimeter can. The system is allowed to reach thermal equilibrium. The sample is ignited by passing an electric current through the fuse. The temperature change of the water is monitored with a high-precision thermometer until a stable final temperature is reached.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.
-
Corrections: The measured heat of combustion is corrected for the heat of ignition, the formation of nitric acid from residual nitrogen and the combustion of the cotton fuse.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, with the known standard enthalpies of formation of CO2(g) and H2O(l).
Knudsen Effusion Mass Spectrometry (KEMS)
KEMS is a powerful technique for determining the vapor pressure and, consequently, the enthalpy of sublimation of low-volatility solids.
General Protocol:
-
Sample Preparation: A small amount of the crystalline substituted pyrimidinamine is placed in a Knudsen cell, which is an isothermal container with a small effusion orifice.
-
High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.
-
Effusion and Molecular Beam Formation: The sample sublimes inside the cell, and the vapor effuses through the orifice, forming a molecular beam. The rate of effusion is directly proportional to the vapor pressure of the sample at that temperature.
-
Mass Spectrometric Detection: The molecular beam is directed into the ion source of a mass spectrometer, where the effusing vapor is ionized and detected. The ion intensity of the parent molecule is proportional to its partial pressure in the cell.
-
Data Analysis: The vapor pressure is measured at several temperatures. The enthalpy of sublimation is then determined from the slope of the van't Hoff plot (ln(p) vs. 1/T) using the Clausius-Clapeyron equation.
Calvet Microcalorimetry
This technique is used to measure small heat effects and can be adapted to determine enthalpies of vaporization or sublimation.
General Protocol for Enthalpy of Vaporization:
-
Sample Preparation: A small, accurately weighed amount of the liquid or solid substituted pyrimidinamine is sealed in a glass capillary or a volatile sample pan.
-
Calorimeter Setup: The Calvet microcalorimeter, which consists of two thermally identical cells (sample and reference), is maintained at a constant, elevated temperature.
-
Measurement: The sealed sample container is dropped into the sample cell, where it ruptures, and the sample vaporizes. The heat absorbed during the endothermic vaporization process is measured by the calorimeter's heat flux sensors.
-
Calibration: The instrument is calibrated using a substance with a known enthalpy of vaporization or by electrical calibration.
-
Calculation: The enthalpy of vaporization is calculated from the measured heat flow and the mass of the sample.
Mandatory Visualization
Substituted pyrimidinamines are frequently designed as inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target for many pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and the mechanism of its inhibition by pyrimidinamine-based drugs.
Conclusion
The thermochemical properties of substituted pyrimidinamines are fundamental to understanding their stability and behavior in both biological and pharmaceutical contexts. While the available quantitative data is currently limited, the established experimental and computational methodologies provide a clear framework for future investigations. A deeper understanding of these properties will undoubtedly aid in the rational design and development of next-generation pyrimidinamine-based therapeutics. The visualization of their role in key signaling pathways, such as the EGFR pathway, highlights their significance in modern drug discovery. This guide serves as a foundational resource for researchers dedicated to advancing the science of these critical medicinal compounds.
References
Methodological & Application
Application Notes & Protocols for the Synthesis of 2,6-Dicyclopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,6-Dicyclopropylpyrimidin-4-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthetic strategy employed is a one-step palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a highly efficient and versatile method for the formation of carbon-carbon bonds.
The protocol starts from the commercially available 4-Amino-2,6-dichloropyrimidine and utilizes cyclopropylboronic acid to introduce the cyclopropyl moieties at the 2 and 6 positions of the pyrimidine ring. This method offers a straightforward and reliable route to the target compound, with good potential for scalability. The following sections detail the necessary reagents, equipment, and a step-by-step procedure for the synthesis and purification of this compound.
Experimental Protocol
Materials and Equipment
Reagents and Solvents:
-
4-Amino-2,6-dichloropyrimidine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
Thin Layer Chromatography (TLC) plates and chamber
Reagent Data
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (per 1 mmol of starting material) | Moles (mmol) |
| 4-Amino-2,6-dichloropyrimidine | 10132-07-7 | 163.99 | 164 mg | 1.0 |
| Cyclopropylboronic acid | 411235-57-9 | 85.90 | 223 mg | 2.6 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.49 | 11.2 mg | 0.05 |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.42 | 28.0 mg | 0.10 |
| Potassium phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 637 mg | 3.0 |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
| Water (deionized) | 7732-18-5 | 18.02 | 1 mL | - |
Synthesis Procedure
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Amino-2,6-dichloropyrimidine (1.0 mmol, 164 mg), cyclopropylboronic acid (2.6 mmol, 223 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), tricyclohexylphosphine (0.10 mmol, 28.0 mg), and potassium phosphate (3.0 mmol, 637 mg).
-
Seal the flask with a septum and connect it to an inert gas line (Argon or Nitrogen).
-
Evacuate the flask and backfill with the inert gas. Repeat this process three times to ensure an inert atmosphere.
-
Using a syringe, add toluene (10 mL) and deionized water (1 mL) to the flask.
Reaction Execution:
-
Stir the reaction mixture vigorously and heat it to 100 °C using a preheated oil bath.
-
Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The starting material (4-Amino-2,6-dichloropyrimidine) should be consumed, and a new, less polar spot corresponding to the product should appear.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash them with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
Expected Results
| Product | Appearance | Yield (%) | Purity (%) (by HPLC/NMR) |
| This compound | Off-white solid | 60-75 | >95 |
Note: Yields are indicative and may vary depending on the reaction scale and optimization of conditions.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.
-
Potassium phosphate is a strong base and can cause irritation. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Application Notes and Protocols for 2,6-Dicyclopropylpyrimidin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,6-dicyclopropylpyrimidin-4-amine is limited in publicly available literature. The following application notes and protocols are based on established principles of medicinal chemistry and data from structurally analogous pyrimidine derivatives.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to mimic the purine bases of ATP allows for effective targeting of ATP-binding sites in various enzymes, particularly kinases. The unique structural and electronic properties of the cyclopropyl group, such as its conformational rigidity and ability to form favorable interactions with protein residues, make it an attractive substituent in drug design. This document outlines the potential applications, synthesis, and biological evaluation of this compound as a novel scaffold for drug discovery, with a primary focus on its potential as a kinase inhibitor.
Potential Applications
Based on the known biological activities of structurally related 2,4,6-substituted pyrimidines, this compound is a promising candidate for the development of inhibitors for various protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrimidine core can act as a scaffold to present the dicyclopropyl groups to specific regions of the kinase ATP-binding pocket, potentially conferring high potency and selectivity.
Key potential therapeutic areas include:
-
Oncology: Targeting kinases involved in cell cycle progression, proliferation, and survival, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and members of the PI3K/Akt/mTOR pathway.[4][5][6]
-
Inflammatory Diseases: Inhibiting kinases involved in inflammatory signaling cascades.
-
Virology: As a scaffold for antiviral agents, particularly targeting viral kinases.[7]
Data from Analogous Pyrimidine-Based Kinase Inhibitors
To provide a reference for the potential efficacy of this compound, the following table summarizes the biological activity of several reported 2,4,6-substituted pyrimidine kinase inhibitors.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference Cell Line(s) | Citation |
| 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine | DHFR | 5.2 | E. coli | |
| 4,6-Diarylpyrimidin-2-amine derivatives | Aurora Kinase A | 1,200 | HCT116 | [8] |
| Pyrazolo[3,4-d]pyrimidine derivatives | PI3Kδ, CK1ε | 2.9, 6.1 | Various cancer lines | [2] |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives | CDK2/cyclin A | 1 - 100 | Various cancer lines | |
| 4-Amino-5-cyano-6-(3-indolyl)pyrimidine derivatives | Various kinases | 10 - 500 | Various cancer lines |
Experimental Protocols
Protocol 1: Synthesis of this compound
This proposed synthesis is a multi-step process starting from readily available materials.
Step 1: Synthesis of 1,3-dicyclopropylpropane-1,3-dione
-
To a solution of cyclopropyl methyl ketone (2.0 eq) in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 eq) at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl cyclopropanecarboxylate (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,3-dicyclopropylpropane-1,3-dione.
Step 2: Synthesis of 2,6-Dicyclopropylpyrimidin-4-ol
-
To a solution of 1,3-dicyclopropylpropane-1,3-dione (1.0 eq) in ethanol, add urea (1.2 eq) and a catalytic amount of a strong acid (e.g., HCl).
-
Reflux the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 2,6-dicyclopropylpyrimidin-4-ol.
Step 3: Chlorination to 4-chloro-2,6-dicyclopropylpyrimidine
-
Suspend 2,6-dicyclopropylpyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl3) (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated aqueous solution of NaHCO3.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to yield 4-chloro-2,6-dicyclopropylpyrimidine.
Step 4: Amination to this compound
-
Dissolve 4-chloro-2,6-dicyclopropylpyrimidine (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., 7N NH3 in methanol).
-
Heat the mixture in a sealed tube at 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Proposed synthetic workflow for this compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of this compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
In a 384-well plate, add 5 µL of the kinase solution (prepared in kinase assay buffer).
-
Add 2 µL of the test compound or control (DMSO for negative control, staurosporine for positive control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 3 µL of a mixture of the substrate peptide and ATP (at a concentration close to its Km for the specific kinase).
-
Incubate the reaction for 60 minutes at 30 °C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dicyclopropylpyrimidines in Kinase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopropylpyrimidine derivatives represent an emerging class of small molecule kinase inhibitors with potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling. The unique structural motif of the dicyclopropyl group can confer favorable properties such as metabolic stability and specific interactions within the ATP-binding pocket of various kinases. These application notes provide an overview of the utility of dicyclopropylpyrimidines in kinase inhibition assays, with a focus on targeting key kinases implicated in cancer progression, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK).
While specific quantitative data for dicyclopropylpyrimidine compounds is emerging, this document provides representative data from well-characterized pyrimidine-based inhibitors targeting these kinase families to illustrate the expected potency and assay methodologies. Detailed protocols for both biochemical and cell-based kinase inhibition assays are provided to guide researchers in the evaluation of novel dicyclopropylpyrimidine compounds.
Target Kinases and Signaling Pathways
Dicyclopropylpyrimidines have been investigated as inhibitors of several key kinase families. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of these inhibitors.
Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that are central to the control of the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.
Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression and activation are associated with cancer metastasis.
Quantitative Data on Pyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative pyrimidine-based kinase inhibitors against Aurora kinases, CDKs, and FAK. This data provides a benchmark for the expected potency of novel dicyclopropylpyrimidine analogs.
| Compound Name | Target Kinase | IC50 (nM) | Assay Type | Reference |
| ZM-447439 | Aurora A | 110 | Biochemical | [1] |
| Aurora B | 130 | Biochemical | [1] | |
| R547 | CDK1/cyclin B | 2 (Ki) | Biochemical | [2][3][4] |
| CDK2/cyclin E | 3 (Ki) | Biochemical | [2][3][4] | |
| CDK4/cyclin D1 | 1 (Ki) | Biochemical | [2][3][4] | |
| PF-573228 | FAK | 4 | Biochemical | [5][6][7][8][9] |
Table 1: Biochemical Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors.
| Compound Name | Cell Line | IC50 (µM) | Assay Type | Reference |
| R547 | HCT116 | 0.08 | Cell Proliferation | [4][10] |
| PF-573228 | REF52 (pY397 FAK) | 0.03 - 0.1 | Cellular | [7] |
Table 2: Cellular Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors.
Experimental Protocols
Detailed protocols for performing biochemical and cell-based kinase inhibition assays are provided below. These can be adapted for the evaluation of dicyclopropylpyrimidine compounds.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of a purified kinase and the inhibitory potential of test compounds.
Workflow Diagram:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF 573228 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 2,6-Dicyclopropylpyrimidin-4-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, high-throughput screening (HTS), and biological characterization of compound libraries based on the 2,6-dicyclopropylpyrimidin-4-amine scaffold. This chemical class holds significant promise for the development of novel therapeutics, particularly as kinase inhibitors.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The this compound core offers a unique three-dimensional profile with the potential for high-potency and selective interactions with biological targets. This document outlines the rationale for targeting kinases with this library, provides detailed experimental procedures for library synthesis and screening, and presents example data for hit characterization.
Target Rationale: Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. The this compound scaffold can be readily modified to create libraries of compounds that can be screened against a wide range of kinases to identify potent and selective inhibitors.
Library Synthesis
A focused library of this compound derivatives can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This approach offers a high degree of flexibility for introducing diverse substituents at the 4-position of the pyrimidine core.
Protocol: Synthesis of this compound Library
Materials:
-
2,4,6-trichloropyrimidine or 2,6-dichloro-4-aminopyrimidine
-
Cyclopropylboronic acid
-
Substituted anilines or other amines for diversification
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 2,6-dicyclopropyl-4-chloropyrimidine.
-
In a flame-dried flask under an inert atmosphere, dissolve 2,4,6-trichloropyrimidine (1 equivalent) in the chosen solvent.
-
Add cyclopropylboronic acid (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).
-
Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,6-dicyclopropyl-4-chloropyrimidine.
-
-
Step 2: Synthesis of the this compound library.
-
In a series of reaction vials, add 2,6-dicyclopropyl-4-chloropyrimidine (1 equivalent) and a diverse range of substituted anilines or other amines (1.2 equivalents).
-
Add a suitable solvent (e.g., n-butanol or DMF) and a non-nucleophilic base (e.g., DIPEA).
-
Seal the vials and heat the reactions to 100-120 °C.
-
Monitor the reactions by LC-MS.
-
Upon completion, cool the reactions, and purify the products using an appropriate method (e.g., preparative HPLC) to yield the final library compounds.
-
High-Throughput Screening (HTS) for Kinase Inhibitors
A variety of HTS assays can be employed to screen the this compound library for kinase inhibitory activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as HTRF® and LANCE® Ultra, are particularly well-suited for this purpose due to their robustness, sensitivity, and low background.[1][2]
Protocol: HTRF® Kinase Assay
This protocol provides a general framework for a biochemical HTRF® kinase assay.[1] Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase target.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
ATP
-
Assay buffer (typically 50 mM HEPES, pH 7.5, with MgCl₂, DTT, and a detergent)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each library compound in DMSO into the assay plates.
-
Enzyme and Substrate Addition: Add the kinase and biotinylated peptide substrate in assay buffer to the wells. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiation of Kinase Reaction: Add ATP in assay buffer to initiate the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and detect the phosphorylated product by adding a solution containing the Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 in a detection buffer containing EDTA.
-
Incubation and Reading: Incubate for 60 minutes at room temperature to allow for the development of the FRET signal. Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition for each compound relative to controls.
Data Presentation
Quantitative data from primary screens and subsequent dose-response experiments should be organized for clear comparison.
Table 1: Primary HTS Results for a Hypothetical Kinase Target
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| DCCP-001 | 10 | 85.2 | Yes |
| DCCP-002 | 10 | 12.5 | No |
| DCCP-003 | 10 | 92.1 | Yes |
| ... | ... | ... | ... |
| DCCP-1000 | 10 | 5.8 | No |
Table 2: Dose-Response Data (IC₅₀) for Confirmed Hits
| Compound ID | IC₅₀ (nM) | Hill Slope |
| DCCP-001 | 75 | 1.1 |
| DCCP-003 | 22 | 0.9 |
| DCCP-157 | 150 | 1.0 |
| Positive Control | 10 | 1.2 |
Visualization of Signaling Pathways and Workflows
Understanding the biological context of the targeted kinase is crucial for interpreting screening results and guiding lead optimization.
Caption: High-Throughput Screening Workflow.
Example Signaling Pathways
Libraries of this compound derivatives are well-suited for targeting kinases in key signaling pathways such as the JAK/STAT and IRAK4 pathways.
Caption: JAK/STAT Signaling Pathway Inhibition.[3][4][5][6][7]
Caption: IRAK4 Signaling Pathway Inhibition.[8][9][10]
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The protocols and workflows outlined in these application notes provide a robust framework for the synthesis of focused libraries, high-throughput screening to identify potent hits, and characterization of their mechanism of action within relevant cellular signaling pathways.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LANCE Ultra Kinase Assays | Revvity [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. IRAK4 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
2,6-Dicyclopropylpyrimidin-4-amine: A Versatile Building Block for Organic Synthesis
Introduction
2,6-Dicyclopropylpyrimidin-4-amine is a unique heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two cyclopropyl rings and a reactive amino group on the pyrimidine core offers a rich platform for the development of novel molecular architectures with diverse biological activities and material properties. The cyclopropyl moieties can enhance metabolic stability, improve binding affinity to biological targets, and influence the electronic properties of the molecule. This application note provides an overview of the potential synthetic utility of this compound, including detailed protocols for its derivatization based on analogous chemical transformations.
Potential Synthetic Applications
Due to the limited specific literature on this compound, its reactivity can be inferred from the well-established chemistry of other substituted aminopyrimidines. The primary amino group serves as a key functional handle for various transformations, enabling its use in the synthesis of a wide range of derivatives.
Key Applications:
-
Medicinal Chemistry: Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of cyclopropyl groups can further enhance these activities. This compound can serve as a scaffold for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.
-
Agrochemicals: The pyrimidine core is also a common feature in herbicides and insecticides. The unique substitution pattern of this building block could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: The rigid pyrimidine core and the potential for N-functionalization make this molecule a candidate for the synthesis of organic light-emitting diode (OLED) materials, sensors, and other functional organic materials.
Proposed Synthetic Pathways
The primary amino group of this compound is amenable to a variety of coupling reactions, most notably palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki coupling. These reactions allow for the introduction of aryl, heteroaryl, and alkyl groups, providing access to a diverse library of compounds.
dot
Caption: Proposed synthetic pathways for the derivatization of this compound.
Experimental Protocols
The following protocols are representative methods for the derivatization of this compound based on established procedures for similar aminopyrimidine substrates. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,6-dicyclopropylpyrimidin-4-amine.
dot
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Suzuki Coupling of a Halogenated Precursor
This protocol outlines a potential synthesis of a biaryl pyrimidine derivative starting from a hypothetical 4-amino-2,6-dicyclopropyl-X-pyrimidine (where X is a halogen, e.g., Cl or Br), which itself could be an intermediate in the synthesis of the title compound.
Materials:
-
4-Amino-2,6-dicyclopropyl-X-pyrimidine (where X = Cl, Br)
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2,6-dicyclopropyl-X-pyrimidine (1.0 mmol) and arylboronic acid (1.5 mmol) in a mixture of DME (8 mL) and water (2 mL).
-
Add sodium carbonate (3.0 mmol) to the solution.
-
De-gas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired biaryl pyrimidine product.
Data Presentation
The following tables summarize typical reaction conditions and yields for analogous transformations on aminopyrimidine cores, providing a reference for expected outcomes when using this compound.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aminopyrimidines
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | Toluene | 100 | 12 | 70-80 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 24 | 60-75 |
Table 2: Representative Conditions for Suzuki Coupling of Halogenated Aminopyrimidines
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 12 | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/EtOH/H₂O | 85 | 16 | 75-90 |
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide array of complex organic molecules. Its unique structural features make it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and functional materials. The provided protocols and data, based on well-established pyrimidine chemistry, offer a solid foundation for researchers to explore the synthetic potential of this compound. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its utility in organic synthesis.
Application Notes and Protocols for Cell-Based Assays Involving 2,6-Dicyclopropylpyrimidin-4-amine
Note to the Researcher: Extensive literature searches did not yield specific data or established cell-based assay protocols for the compound 2,6-Dicyclopropylpyrimidin-4-amine . The following application notes and protocols are therefore based on common methodologies applied to novel pyrimidine derivatives with potential kinase inhibitory or anticancer activities. These should be considered as a starting point for the investigation of this compound and will require optimization for this specific molecule.
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them privileged scaffolds in drug discovery. They are known to exhibit anticancer, anti-inflammatory, antiviral, and antimicrobial properties. Often, these activities are a result of the inhibition of specific enzymes, such as kinases, which are crucial regulators of cellular signaling pathways.
This document provides a set of generalized protocols for the initial cell-based characterization of novel pyrimidine derivatives, exemplified by the hypothetical investigation of this compound. The proposed assays aim to assess its cytotoxic effects, potential mechanism of action through cell cycle analysis, and its ability to modulate common signaling pathways.
Potential Signaling Pathways
Given that many pyrimidine derivatives act as kinase inhibitors, a primary hypothesis is that this compound may interfere with one or more kinase-mediated signaling pathways. Common pathways affected by such compounds include those involved in cell proliferation, survival, and apoptosis.
Caption: Hypothetical inhibition of MAPK and PI3K/AKT signaling pathways by this compound.
Experimental Protocols
The following are detailed protocols for foundational cell-based assays to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and provides a quantitative measure of its cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
The results can be presented as the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, should be calculated.
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.75 | 60 |
| 50 | 0.40 | 32 |
| 100 | 0.15 | 12 |
| IC50 (µM) | - | ~25 |
Table 1: Example data table for an MTT assay showing the cytotoxic effect of a hypothetical compound.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This assay helps to determine if the compound induces cell cycle arrest at a specific phase.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Data Presentation:
The percentage of cells in each phase of the cell cycle is quantified and presented in a table.
| Treatment | % G0/G1 | % S | % G2/M |
| Control (DMSO) | 55 | 25 | 20 |
| This compound (IC50) | 70 | 15 | 15 |
| This compound (2x IC50) | 85 | 5 | 10 |
Table 2: Example data showing G1 phase cell cycle arrest induced by a hypothetical compound.
Caption: Workflow for cell cycle analysis using flow cytometry.
Further Investigations
Based on the initial findings, further assays can be conducted to elucidate the specific molecular targets and mechanisms of action of this compound. These may include:
-
Kinase Inhibition Assays: A panel of in vitro kinase assays can be used to identify specific kinases that are inhibited by the compound.
-
Western Blot Analysis: To confirm the inhibition of a specific signaling pathway, the phosphorylation status of key proteins within that pathway (e.g., p-ERK, p-AKT) can be assessed by Western blotting.
-
Apoptosis Assays: Assays such as Annexin V/PI staining can be used to determine if the compound induces apoptosis.
These application notes provide a robust framework for the initial characterization of this compound. The results from these assays will guide further preclinical development and mechanistic studies.
Application Notes and Protocols for NMR Spectroscopic Analysis of 2,6-Dicyclopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of 2,6-dicyclopropylpyrimidin-4-amine using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols detailed herein are designed to enable researchers to obtain high-quality 1D and 2D NMR data for unambiguous characterization of this and structurally related molecules.
Introduction
This compound is a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. Accurate structural confirmation is a critical step in its synthesis and further development. NMR spectroscopy is an unparalleled tool for the non-destructive and detailed structural analysis of organic molecules in solution.[1][2] This document outlines the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete assignment of the proton and carbon signals of the title compound.[3][4][5]
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These values are estimated based on known substituent effects on pyrimidine rings and typical values for cyclopropyl groups.[6][7][8][9][10] The numbering scheme used for assignment is shown in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | 5.85 | s | - |
| NH₂ | 5.00 | br s | - |
| H7, H10 | 1.85 | m | - |
| H8, H8' | 0.95 | m | - |
| H9, H9' | 0.85 | m | - |
| H11, H11' | 0.98 | m | - |
| H12, H12' | 0.88 | m | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C2 | 168.0 | - |
| C4 | 164.5 | - |
| C6 | 172.0 | - |
| C5 | 85.0 | CH (positive) |
| C7, C10 | 12.0 | CH (positive) |
| C8, C9 | 8.0 | CH₂ (negative) |
| C11, C12 | 8.5 | CH₂ (negative) |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height is adequate for the spectrometer being used.[11]
1D NMR Spectroscopy
¹H NMR Spectroscopy
-
Objective: To determine the number of different types of protons and their chemical environments.
-
Protocol:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
-
Objective: To determine the number of different types of carbon atoms.
-
Protocol:
-
Switch the spectrometer to the ¹³C channel and tune the probe.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer)
-
Objective: To differentiate between CH, CH₂, and CH₃ groups.[12]
-
Protocol:
-
Run DEPT-135 and DEPT-90 experiments.
-
In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
-
In the DEPT-90 spectrum, only CH signals will be observed.
-
Quaternary carbons are absent in all DEPT spectra.
-
2D NMR Spectroscopy
COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton spin-spin coupling networks, typically through 2-3 bonds.[11][13]
-
Protocol:
-
Acquire a standard COSY or DQF-COSY experiment.
-
The resulting 2D spectrum will show the ¹H spectrum on both axes.
-
Cross-peaks will indicate which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond proton-carbon correlations.[14]
-
Protocol:
-
Acquire an HSQC spectrum.
-
The 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Cross-peaks will show which proton is directly attached to which carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify longer-range (2-3 bonds) proton-carbon correlations.[2][11][14]
-
Protocol:
-
Acquire an HMBC spectrum.
-
This experiment is crucial for connecting different spin systems and identifying quaternary carbons.
-
Cross-peaks will indicate correlations between protons and carbons that are two or three bonds apart.
-
Visualizations
Caption: Molecular structure of this compound with atom numbering.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Key expected 2D NMR correlations for this compound.
References
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. omicsonline.org [omicsonline.org]
- 3. youtube.com [youtube.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. youtube.com [youtube.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols for Mass Spectrometry Analysis of 2,6-Dicyclopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the mass spectrometry analysis of 2,6-Dicyclopropylpyrimidin-4-amine, a novel pyrimidine derivative. The protocols outlined herein are designed to offer a robust framework for the qualitative and quantitative analysis of this compound, which is of interest in pharmaceutical and chemical research. The methodologies cover sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and expected fragmentation patterns. This guide is intended to be a starting point for researchers, and specific parameters may need to be optimized for individual experimental setups.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core substituted with two cyclopropyl groups and an amine group. The analysis of such molecules is crucial for drug discovery and development, including pharmacokinetic studies, metabolism profiling, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for the accurate detection and quantification of this compound in various matrices.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| Monoisotopic Mass | 175.11095 daltons |
| Structure | ![]() |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound using LC-MS/MS is provided below.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Plasma Sample Preparation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
| Parameter | Value |
| Instrument | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 350 °C |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the expected MRM transitions for the quantification of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 176.1 | 134.1 | 20 | 100 |
| This compound | 176.1 | 107.1 | 25 | 100 |
| Internal Standard (Hypothetical) | 181.1 | 139.1 | 20 | 100 |
Visualizations
Experimental Workflow
Application Notes and Protocols for the In Vitro ADME Profiling of 2,6-Dicyclopropylpyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The following document provides a comprehensive overview of the essential in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays for the characterization of 2,6-Dicyclopropylpyrimidin-4-amine. Early assessment of these properties is crucial in the drug discovery process to identify potential liabilities, optimize compound design, and increase the likelihood of clinical success.[1][2][3] The protocols outlined below are standard industry practices for profiling novel chemical entities.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a drug candidate is essential for interpreting ADME data.
Solubility
Objective: To determine the aqueous solubility of this compound. Poor solubility can limit oral absorption and lead to formulation challenges.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate.
-
Aqueous Dilution: Add phosphate-buffered saline (PBS) at pH 7.4 to the wells containing the compound.
-
Incubation: Shake the plate for a specified period (e.g., 2 hours) at room temperature to allow for precipitation of the compound.
-
Filtration: Filter the samples to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using liquid chromatography-mass spectrometry (LC-MS/MS).
Lipophilicity (LogD)
Objective: To determine the lipophilicity of this compound at a physiological pH. Lipophilicity influences permeability, metabolic stability, and plasma protein binding.[3]
Experimental Protocol: Shake-Flask Method
-
System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4).
-
Compound Addition: Add a known amount of this compound to the biphasic system.
-
Equilibration: Shake the mixture vigorously for a set time (e.g., 1 hour) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase by LC-MS/MS.
-
Calculation: Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Data Presentation: Physicochemical Properties
| Parameter | Assay | Result |
| Solubility | Kinetic Solubility | e.g., 50 µM |
| Lipophilicity | LogD (pH 7.4) | e.g., 2.5 |
Absorption
Permeability
Objective: To assess the ability of this compound to cross the intestinal epithelium, a key determinant of oral absorption.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal barrier.[4][5]
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a polarized monolayer.
-
Compound Application: Add this compound to the apical (AP) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (BL) side.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Apparent Permeability (Papp) Calculation: Calculate the Papp value to quantify the rate of transport across the monolayer.
Data Presentation: Permeability
| Parameter | Assay | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio |
| Permeability | Caco-2 | e.g., 15 | e.g., 1.2 |
Note: An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests the involvement of active efflux transporters.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow.
Distribution
Plasma Protein Binding (PPB)
Objective: To determine the extent to which this compound binds to plasma proteins. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.[5]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Prepare a RED device, which consists of two chambers separated by a semi-permeable membrane.
-
Sample Addition: Add plasma containing this compound to one chamber and buffer to the other.
-
Incubation: Incubate the device at 37°C with shaking to allow for equilibrium to be reached.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the compound in each sample using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Data Presentation: Plasma Protein Binding
| Parameter | Assay | Fraction Unbound (fu) | % Bound |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | e.g., 0.15 | e.g., 85% |
Experimental Workflow: Rapid Equilibrium Dialysis
Caption: Rapid Equilibrium Dialysis Workflow.
Metabolism
Metabolic Stability
Objective: To assess the susceptibility of this compound to metabolism by liver enzymes. High metabolic clearance can lead to low bioavailability and a short half-life.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or other species), NADPH (a cofactor for CYP enzymes), and buffer.
-
Compound Addition: Add this compound to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with cold acetonitrile).
-
Quantification: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation: Metabolic Stability
| Parameter | Assay | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Metabolic Stability | Human Liver Microsomes | e.g., 45 | e.g., 20 |
Cytochrome P450 (CYP) Inhibition
Objective: To evaluate the potential of this compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.
Experimental Protocol: CYP Inhibition Assay
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform substrate, and NADPH.
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Inhibitor Addition: Add varying concentrations of this compound to the incubation mixture.
-
Incubation: Incubate at 37°C to allow for the metabolism of the substrate.
-
Reaction Termination: Stop the reaction and analyze the formation of the substrate's metabolite by LC-MS/MS.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.
Data Presentation: CYP Inhibition
| CYP Isoform | IC50 (µM) |
| CYP1A2 | e.g., > 50 |
| CYP2C9 | e.g., 25 |
| CYP2C19 | e.g., > 50 |
| CYP2D6 | e.g., 15 |
| CYP3A4 | e.g., 5 |
Signaling Pathway: CYP450 Inhibition
Caption: CYP450 Inhibition Pathway.
References
- 1. In Vitro ADME - Creative Bioarray [dda.creative-bioarray.com]
- 2. In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dicyclopropylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-Dicyclopropylpyrimidin-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A common and effective strategy involves a multi-step synthesis starting from readily available barbituric acid. The general approach is as follows:
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Chlorination: Conversion of barbituric acid to 2,4,6-trichloropyrimidine.
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Selective Amination: Introduction of the amine group at the C4 position of the pyrimidine ring.
-
Dicyclopropylation: Substitution of the remaining chlorine atoms with cyclopropyl groups.
Q2: Why is the order of substitution reactions important?
A2: The order of substitution is crucial for achieving a high yield of the desired product. The chlorine atoms on the 2,4,6-trichloropyrimidine ring exhibit different reactivities towards nucleophilic substitution. The chlorine at the C4 position is the most reactive, followed by the chlorines at the C2 and C6 positions. Therefore, performing the amination step first allows for selective introduction of the amino group at the most reactive site.
Q3: What are the main challenges in this synthesis?
A3: The main challenges include:
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Controlling the selectivity of the amination reaction to avoid di- or tri-substituted products.
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Achieving efficient dicyclopropylation without side reactions.
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Purification of the final product from reaction byproducts and starting materials.
Troubleshooting Guides
Problem 1: Low yield in the synthesis of 2,4,6-trichloropyrimidine from barbituric acid.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure the reaction is carried out under anhydrous conditions as phosphorus oxychloride (POCl₃) reacts with water. Extend the reaction time or slightly increase the reaction temperature. |
| Degradation of product | Avoid excessive heating during the reaction and work-up, as this can lead to decomposition. |
| Loss during work-up | During the quenching step with ice water, ensure the addition is slow and the mixture is well-stirred to prevent localized heating and potential hydrolysis of the product. |
Problem 2: Poor selectivity and formation of multiple products during the amination of 2,4,6-trichloropyrimidine.
| Potential Cause | Troubleshooting Suggestion |
| Over-reaction with amine | Use a stoichiometric amount of the aminating agent (e.g., ammonia or a protected amine) relative to the 2,4,6-trichloropyrimidine. |
| High reaction temperature | Perform the amination at a low temperature (e.g., 0-10 °C) to favor the substitution at the more reactive C4 position. |
| Use of a strong base | A strong base can promote multiple substitutions. Use a milder base or control the stoichiometry of the base carefully. |
Problem 3: Low yield or incomplete conversion during the dicyclopropylation step.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Grignard reagent | Ensure the cyclopropylmagnesium bromide is freshly prepared or properly stored to maintain its reactivity. |
| Presence of moisture | The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture. |
| Inefficient catalyst | If a catalyst is used for the cross-coupling reaction, ensure its activity and use the recommended loading. |
| Steric hindrance | The introduction of two cyclopropyl groups can be sterically demanding. A higher reaction temperature or a more reactive organometallic reagent might be required. |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine
-
To a stirred solution of phosphorus oxychloride (POCl₃, 5 equivalents), slowly add barbituric acid (1 equivalent).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4,6-trichloropyrimidine.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Synthesis of 4-Amino-2,6-dichloropyrimidine
-
Dissolve 2,4,6-trichloropyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol or THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-2,6-dichloropyrimidine.
Protocol 3: Synthesis of this compound
-
To a solution of 4-amino-2,6-dichloropyrimidine (1 equivalent) in anhydrous THF, add a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
In a separate flask, prepare cyclopropylmagnesium bromide (2.5 equivalents) from cyclopropyl bromide and magnesium turnings in anhydrous THF.
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Add the freshly prepared Grignard reagent to the solution of the dichloropyrimidine and catalyst at room temperature.
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Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Purification of Dicyclopropylpyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of dicyclopropylpyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for dicyclopropylpyrimidine compounds?
A1: The most common methods for purifying dicyclopropylpyrimidine compounds are column chromatography and recrystallization. Column chromatography is widely used for separating the desired compound from reaction byproducts and impurities.[1] For final polishing and obtaining high-purity material, recrystallization is often employed. The choice of solvent is critical for successful recrystallization.
Q2: How can I determine the purity of my dicyclopropylpyrimidine compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method to determine the purity of dicyclopropylpyrimidine derivatives.[1] This technique separates the target compound from residual impurities, and the peak area percentage can be used to quantify purity. Other analytical methods like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are also crucial for assessing purity and confirming the structure.
Q3: I am having trouble with the solubility of my dicyclopropylpyrimidine compound for recrystallization. What should I do?
A3: Dicyclopropylpyrimidine compounds can exhibit limited solubility in common solvents. If your compound is only soluble in high-boiling point solvents like DMF or DMSO, traditional cooling recrystallization can be challenging.[2] In such cases, vapor diffusion crystallization is a viable alternative. This involves dissolving the compound in a solvent like DMF and placing it in a sealed chamber containing a more volatile anti-solvent (e.g., dichloromethane). Over time, the anti-solvent vapor will diffuse into the DMF solution, reducing the solubility of the compound and promoting the formation of crystals.[2]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and sticks to the silica gel. | - Use a more polar eluent system. For example, increase the percentage of methanol or ethanol in your dichloromethane or ethyl acetate mobile phase.- Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography). |
| Product is co-eluting with a major impurity. | - Optimize the solvent system for better separation. Run analytical TLC with various solvent mixtures to find the optimal conditions before scaling up to column chromatography.- If baseline separation is not achievable, consider a two-step purification process, potentially involving a different type of chromatography or a recrystallization step after the initial column. |
| Product degradation on silica gel. | - Some compounds, particularly those with sensitive functional groups, can degrade on acidic silica gel. Use silica gel that has been neutralized with a base like triethylamine.- Perform the chromatography at a lower temperature if the compound is thermally labile. |
Issue 2: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Troubleshooting Step |
| "Oiling out" instead of crystallization. | - "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point.- Ensure the solution is not supersaturated to an extreme degree. Try cooling the solution more slowly. |
| Impurities co-crystallize with the product. | - The chosen solvent may not be ideal for discriminating between the product and the impurity. Screen a wider range of solvents or solvent mixtures.- Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool.[3] |
| Poor crystal formation. | - Slow cooling generally leads to larger and purer crystals.[3] Avoid rapid cooling in an ice bath unless necessary.- Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.- Adding a seed crystal of the pure compound can initiate crystallization. |
Issue 3: Presence of Persistent Impurities
| Possible Cause | Troubleshooting Step |
| Formation of isomeric byproducts. | - Isomers, such as cis/trans isomers of the cyclopropane ring, can be difficult to separate.[4] High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required for their separation.- A NOESY NMR experiment can help confirm the stereochemistry of the desired product and any isolated byproducts.[4] |
| Starting materials or reagents carried through. | - Ensure complete reaction by monitoring with TLC or LC-MS.- If a starting material is difficult to remove, consider a chemical quench or a liquid-liquid extraction to remove it before chromatography. |
| Degradation products. | - Dicyclopropylpyrimidine compounds can be susceptible to degradation under certain conditions. For instance, cyclopropylamines can undergo CYP-mediated bioactivation to form reactive ring-opened intermediates.[5] While this is a metabolic process, similar reactivity could occur under harsh chemical conditions. Avoid strong acids or oxidants if not necessary for the reaction.- Store the purified compound under an inert atmosphere and at a low temperature to prevent degradation over time. |
Experimental Protocols
General Protocol for Column Chromatography Purification
A general workflow for purifying dicyclopropylpyrimidine compounds via column chromatography is outlined below.
Caption: General workflow for column chromatography purification.
Methodology:
-
Preparation: The crude reaction mixture is concentrated under reduced pressure. The resulting residue is then adsorbed onto a small amount of silica gel.
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Column Packing: A slurry of silica gel in the initial elution solvent is prepared and poured into a glass column to create a packed bed.
-
Loading: The silica gel with the adsorbed crude product is carefully layered on top of the packed column.
-
Elution: The column is eluted with a pre-determined solvent system, often a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified dicyclopropylpyrimidine compound.
Data Presentation
Table 1: Example Solvent Systems for Recrystallization
| Compound Type | Solvent/Solvent System | Notes |
| Diamino-hydroxypyrimidines | Water/Acetic Acid | The compound is dissolved in boiling water and then acidified to induce crystallization.[6] |
| Chiral pyrimidinyl cyclopropane carboxylic acid | Dichloromethane/Methanol | Used for recrystallization of the final product.[7] |
| General pyrimidine derivatives | Dichloromethane/Methanol | A common solvent mixture for recrystallizing pyrimidine derivatives.[7] |
| Poorly soluble pyrrolopyrimidinones | DMF/Dichloromethane (Vapor Diffusion) | For compounds with very limited solubility, vapor diffusion can be an effective crystallization method.[2] |
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Impurity Removal
The following diagram illustrates a logical workflow for troubleshooting the removal of impurities during the purification of dicyclopropylpyrimidine compounds.
Caption: Troubleshooting workflow for impurity removal.
References
- 1. Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US2767181A - Method of preparing 2-amino-4-substituted pteridines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 2,6-Dicyclopropylpyrimidin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 2,6-Dicyclopropylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic amine with a relatively nonpolar dicyclopropyl substitution. This structure suggests that it is likely a poorly water-soluble compound.[1][2][3] Its amine functional group indicates that its aqueous solubility will be highly dependent on pH.
Q2: In which solvents is this compound likely to be more soluble?
A2: Due to its chemical structure, this compound is expected to have better solubility in organic solvents compared to aqueous solutions. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol) are likely to be effective.[3] For aqueous-based assays, the use of co-solvents may be necessary.[3]
Q3: How does pH affect the solubility of this compound?
A3: The presence of the amine group allows for protonation in acidic conditions, forming a more soluble salt.[2][4] Therefore, the aqueous solubility of this compound is expected to increase significantly at a lower pH.
Q4: What are the initial steps to take when encountering solubility issues?
A4: A systematic approach is recommended. Start by assessing the compound's solubility in a range of pharmaceutically acceptable solvents.[1][3] Subsequently, evaluate the effect of pH on its aqueous solubility. Based on these initial findings, a more targeted solubilization strategy can be developed.
Troubleshooting Guide
Problem: My compound is precipitating out of my aqueous buffer during my in-vitro assay.
-
Question 1: What is the pH of your buffer?
-
Answer: The amine functional group in this compound means its solubility is pH-dependent. In neutral or basic buffers, the compound is likely to be in its less soluble free base form. Consider lowering the pH of your buffer to increase solubility. It is crucial to ensure the pH change does not negatively impact your assay.[4]
-
-
Question 2: Are you using a co-solvent?
-
Answer: Forcing a poorly soluble compound into an entirely aqueous solution can be challenging. The use of a water-miscible organic co-solvent can significantly improve solubility.[3] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent (e.g., 1-5%) and incrementally increase it, while monitoring for any effects on your experimental system.
-
Problem: I am unable to dissolve enough compound for my animal studies.
-
Question 1: Have you considered salt formation?
-
Question 2: Could a different formulation strategy be used?
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Answer: If simple solutions are not feasible, more advanced formulation strategies can be employed. These include:
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Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution.[1][5][6]
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and improve the dissolution rate.[2]
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds.[7]
-
-
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in various solvents at room temperature. This data is for illustrative purposes to guide initial solvent selection.
| Solvent System | Solubility (mg/mL) |
| Water (pH 7.4) | < 0.01 |
| Water (pH 2.0) | 1.5 |
| 5% DMSO in Water (pH 7.4) | 0.2 |
| 100% DMSO | > 50 |
| 100% Ethanol | 15 |
| Polyethylene Glycol 400 | 20 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining undissolved compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.
Protocol 2: Co-solvent Solubility Screening
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Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Co-solvent Mixtures: In separate vials, prepare a series of co-solvent mixtures with an aqueous buffer (e.g., PBS pH 7.4). The final concentrations of the co-solvent (e.g., DMSO, ethanol, PEG 400) should range from 1% to 20% (v/v).
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Compound Addition: Add a small aliquot of the stock solution to each co-solvent mixture to achieve a target final concentration that is above the expected solubility.
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Equilibration and Observation: Gently mix the solutions and allow them to equilibrate at room temperature for at least one hour. Visually inspect for any precipitation.
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Quantification (Optional): If a more precise measurement is needed, the samples can be filtered and the concentration of the dissolved compound can be quantified using HPLC, as described in Protocol 1.
Visualizations
Caption: A decision tree for troubleshooting solubility issues.
Caption: A workflow for selecting a solubilization strategy.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions: a review [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
Optimizing reaction conditions for dicyclopropylpyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of dicyclopropylpyrimidines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing dicyclopropylpyrimidines?
A1: The most prevalent and effective method for synthesizing dicyclopropylpyrimidines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a dihalopyrimidine (typically 2,4-dichloropyrimidine) with cyclopropylboronic acid in the presence of a suitable catalyst, base, and solvent system.[1][2][3] Microwave-assisted procedures can significantly shorten reaction times and improve yields.[2]
Q2: What are the typical starting materials for this synthesis?
A2: The common starting materials are a dihalogenated pyrimidine and a cyclopropylboronic acid derivative. 2,4-Dichloropyrimidine is a frequently used, commercially available substrate.[1][2] For the cyclopropyl component, cyclopropylboronic acid or its esters are used.
Q3: What catalyst system is recommended for the Suzuki-Miyaura coupling to synthesize dicyclopropylpyrimidine?
A3: A palladium catalyst is essential for the Suzuki-Miyaura reaction. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the coupling of halogenated pyrimidines.[1][2][3] Other palladium sources and ligands, such as those based on dialkylbiarylphosphines, can also be highly effective, particularly for challenging couplings.[4]
Q4: How can I purify the final dicyclopropylpyrimidine product?
A4: Purification of the crude product is typically achieved using column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the specific dicyclopropylpyrimidine derivative. Recrystallization may also be a viable purification method.
Q5: What are the key analytical techniques to confirm the structure of the synthesized dicyclopropylpyrimidine?
A5: The primary method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[5][6][7][8][9] Mass spectrometry (MS) is also used to confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is not old or degraded. Consider using a freshly opened bottle or a pre-catalyst. |
| Insufficiently degassed reaction mixture | Oxygen can deactivate the palladium catalyst. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[10] | |
| Inappropriate base or solvent | The choice of base and solvent is critical. For Suzuki couplings of dichloropyrimidines, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective bases.[1][3] A mixture of an organic solvent like 1,4-dioxane and water is often optimal.[2] | |
| Low reaction temperature | Some Suzuki couplings require elevated temperatures to proceed efficiently. If the reaction is sluggish at a lower temperature, consider increasing the temperature or using microwave irradiation.[2] | |
| Formation of Side Products | Dehalogenation: Replacement of a halogen on the pyrimidine ring with hydrogen. | This can occur if the reaction mixture contains sources of hydride. Ensure solvents are anhydrous and consider using a different base.[10] |
| Homocoupling: Formation of bicyclopropyl or bi-pyrimidine products. | This is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[10] Ensure thorough degassing. Using the correct stoichiometry of reagents can also minimize homocoupling. | |
| Protodeborylation: Cleavage of the C-B bond of the cyclopropylboronic acid. | This side reaction can be prevalent with some heteroarylboronic acids. Using anhydrous solvents and appropriate bases can help minimize this issue.[10] | |
| Incomplete Reaction (Starting Material Remains) | Insufficient catalyst loading | While low catalyst loading is desirable, it might be insufficient for a complete reaction. Try increasing the catalyst loading incrementally (e.g., from 0.5 mol% to 1-2 mol%).[2] |
| Short reaction time | Monitor the reaction progress by TLC or LC-MS. If starting material is still present, extend the reaction time. | |
| Difficulty in Product Purification | Co-elution of product with byproducts | If byproducts have similar polarity to the desired product, optimize the column chromatography conditions (e.g., try a different solvent system or a gradient elution). |
| Residual palladium in the product | If residual palladium is a concern, various workup procedures can be employed for its removal, including treatment with specific scavengers. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Parameter | Condition | Reference |
| Substrate | 2,4-Dichloropyrimidine | [1][2] |
| Coupling Partner | Phenylboronic Acid (as a model) | [2] |
| Catalyst | Pd(PPh₃)₄ (0.5 - 5 mol%) | [2][3] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | [1][3] |
| Solvent | 1,4-Dioxane / Water (e.g., 2:1 or 4:1 v/v) | [2] |
| Temperature | 80-110 °C (conventional heating) or 100-140 °C (microwave) | [2] |
| Reaction Time | 15 minutes (microwave) to 12-24 hours (conventional) | [1][2] |
Table 2: Influence of Reaction Parameters on Yield (Qualitative)
| Parameter Variation | Expected Impact on Yield | Rationale |
| Increasing Temperature | Generally increases | Overcomes activation energy barrier. |
| Microwave Irradiation | Significantly increases and shortens time | Efficiently heats the reaction mixture, leading to faster reaction rates.[2] |
| Increasing Catalyst Loading | May increase, up to a point | Ensures sufficient active catalyst is present, but excessive amounts can lead to side reactions and purification issues. |
| Choice of Base | Significant impact | The base is crucial for the transmetalation step. The optimal base can vary depending on the specific substrates. |
| Solvent Composition | Significant impact | The solvent system must solubilize the reagents and facilitate the catalytic cycle. Water is often beneficial in Suzuki couplings.[1] |
Experimental Protocols
Representative Protocol for the Synthesis of 2,4-Dicyclopropylpyrimidine via a Two-Step Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of dichloropyrimidines.[1][2][3] Optimization for the specific synthesis of dicyclopropylpyrimidine may be required.
Step 1: Monocyclopropylation of 2,4-Dichloropyrimidine
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To a microwave-safe reaction vessel, add 2,4-dichloropyrimidine (1.0 mmol), cyclopropylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).
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Add a mixture of 1,4-dioxane and water (e.g., 4 mL of a 2:1 mixture).
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Degas the mixture by bubbling argon through the solution for 15-20 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%).
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Seal the vessel and heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes.
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Monitor the reaction progress by TLC or LC-MS to confirm the formation of 2-chloro-4-cyclopropylpyrimidine.
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Upon completion, cool the reaction mixture to room temperature.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-chloro-4-cyclopropylpyrimidine.
Step 2: Dicyclopropylation
-
To a microwave-safe reaction vessel, add the purified 2-chloro-4-cyclopropylpyrimidine (1.0 mmol), cyclopropylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
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Add a mixture of 1,4-dioxane and water (e.g., 4 mL of a 2:1 mixture).
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Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add a suitable palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
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Seal the vessel and heat the reaction mixture in a microwave reactor at a higher temperature, for instance, 120-140 °C, for 30-60 minutes. The second coupling is often more challenging and may require more forcing conditions.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the same workup and purification procedure as in Step 1 to isolate the final 2,4-dicyclopropylpyrimidine product.
Visualizations
Caption: General workflow for the synthesis of dicyclopropylpyrimidine.
Caption: Troubleshooting decision tree for dicyclopropylpyrimidine synthesis.
Caption: Key parameters influencing reaction yield.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the ground state dynamics of proteorhodopsin by NMR and optical spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of 2,6-Dicyclopropylpyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,6-Dicyclopropylpyrimidin-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | Incomplete reaction of starting materials. | - Increase reaction temperature in 5-10°C increments. - Extend reaction time by 2-4 hours. - Use a slight excess (1.1-1.2 equivalents) of the amine source. |
| Degradation of the product under reaction conditions. | - Lower the reaction temperature. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent prolonged heating. | |
| Suboptimal solvent or base. | - Screen alternative solvents with different polarities (e.g., toluene, dioxane, DMF). - Test different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to optimize the reaction. | |
| Presence of a Major Side-Product at a Higher Molecular Weight | Formation of a di-substituted pyrimidine or oligomeric species. | - Use a more dilute reaction mixture. - Add the amine source slowly to the reaction mixture to maintain a low instantaneous concentration. - Consider using a protecting group strategy if multiple reactive sites are present on the starting materials. |
| Presence of a Side-Product with the Same Molecular Weight (Isomer) | Non-selective reaction leading to the formation of a constitutional isomer. | - Investigate the use of a catalyst that can direct the regioselectivity of the reaction. - Modify the starting materials to block alternative reactive positions. |
| Difficult Purification from Starting Materials | Similar polarity of the product and starting materials. | - Optimize the mobile phase for column chromatography by testing different solvent systems and gradients. - Consider recrystallization from a suitable solvent system. - Derivatize the product or impurity to alter its polarity before chromatography. |
| Ring-Opened Side-Products Observed by MS | Instability of the cyclopropyl groups under the reaction conditions. | - Employ milder reaction conditions (lower temperature, less harsh base/acid). - Use a palladium catalyst known for its tolerance of sensitive functional groups if performing a cross-coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct approach is the nucleophilic aromatic substitution (SNAr) of a corresponding 4-chloro-2,6-dicyclopropylpyrimidine with ammonia or an ammonia equivalent. Another potential route involves the condensation of a dicyclopropyl-substituted 1,3-dicarbonyl compound with guanidine.
Q2: What are the expected major side-products in the synthesis of this compound?
Potential side-products can include:
-
Isomeric Aminopyrimidines: If the starting material has multiple leaving groups, substitution at an alternative position can lead to isomeric products.
-
Hydroxy-pyrimidines: Hydrolysis of the starting material (e.g., a chloropyrimidine) or the product can introduce a hydroxyl group.
-
Bis-pyrimidine species: Reaction of the product amine with another molecule of the starting material can lead to dimeric impurities.
-
Ring-opened products: Under harsh acidic or basic conditions, the cyclopropyl rings may be susceptible to opening.
Q3: Which analytical techniques are best for identifying and quantifying side-products?
A combination of techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown side-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities and starting materials.
Q4: How can the formation of oligomeric side-products be minimized?
To reduce the formation of oligomers, consider the following:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.
-
Slow Addition: Adding the amine source dropwise over an extended period can help to maintain a low concentration of the nucleophile, thereby reducing the likelihood of multiple substitutions.
-
Stoichiometric Control: Using a minimal excess of the amine source can help prevent over-reaction.
Experimental Protocols
General Protocol for the Synthesis of this compound via SNAr
-
To a solution of 4-chloro-2,6-dicyclopropylpyrimidine (1.0 eq) in a suitable solvent (e.g., 2-propanol, dioxane, or DMF) in a sealed reaction vessel, add a source of ammonia (e.g., a solution of ammonia in an alcohol or ammonium hydroxide) (1.5-3.0 eq).
-
If necessary, add a base (e.g., K₂CO₃ or DIPEA) (1.5-2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Potential pathways for side-product formation during the synthesis.
Caption: A logical decision tree for troubleshooting common synthesis issues.
Stability testing of 2,6-Dicyclopropylpyrimidin-4-amine under assay conditions
This technical support center provides guidance on the stability testing of 2,6-Dicyclopropylpyrimidin-4-amine under various assay conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C, protected from light and moisture. For short-term storage, such as during routine laboratory use, maintaining the compound at room temperature (20-25°C) in a desiccator is acceptable.
Q2: What are the potential degradation pathways for this compound under stress conditions?
A2: Based on its chemical structure, potential degradation pathways for this compound include:
-
Oxidation: The primary amine group and the pyrimidine ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.
-
Hydrolysis: Under acidic or basic conditions, the amine group could be susceptible to hydrolysis, although this is generally less common for aromatic amines. The pyrimidine ring itself is relatively stable to hydrolysis.
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.
Q3: Which analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended primary analytical technique. This method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.
Q4: What are the typical stress conditions used in forced degradation studies for this compound?
A4: Forced degradation studies are crucial for understanding the intrinsic stability of the molecule.[1] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photostability: Exposure to ICH-compliant light conditions (e.g., 1.2 million lux hours and 200 W·h/m²).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in the chromatogram of a control sample. | Contamination of the mobile phase, sample solvent, or HPLC system. | Prepare fresh mobile phase and sample solvent. Purge the HPLC system thoroughly. Run a blank injection to ensure the system is clean. |
| Significant degradation is observed under all stress conditions, including the control. | The compound may be inherently unstable under the assay conditions. The analytical method itself might be causing degradation (e.g., high temperature in the autosampler). | Re-evaluate the assay conditions. Consider using a lower temperature for the autosampler. Ensure the mobile phase pH is compatible with the compound's stability. |
| No degradation is observed under any of the forced degradation conditions. | The stress conditions may not be harsh enough. The analytical method may not be able to detect the degradation products. | Increase the duration, temperature, or concentration of the stressor.[2] Ensure the analytical method is truly stability-indicating by spiking the sample with potential degradation products if they are known. |
| Poor peak shape or resolution in the HPLC analysis. | Inappropriate mobile phase composition or pH. Column degradation. | Optimize the mobile phase composition, including the organic modifier and buffer. Adjust the pH to ensure the analyte is in a single ionic form. Replace the HPLC column if necessary. |
| Mass balance is not achieved (sum of parent compound and degradation products is significantly less than 100%). | Some degradation products may not be eluting from the column or may not have a chromophore for UV detection. The parent compound may have volatilized. | Use a mass spectrometer (LC-MS) to detect non-UV active compounds. Use a different stationary phase or gradient to ensure all components are eluted. Verify the volatility of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
1. Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
2. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Forced degradation chamber (for thermal and photostability)
3. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Then, prepare a 1 mg/mL solution.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Then, prepare a 1 mg/mL solution.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water. Keep at room temperature, protected from light.
5. Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Characterize any significant degradation products using LC-MS.
6. Data Presentation:
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 M HCl, 60°C, 24h | 8.5 | 2 | Hydroxylated pyrimidine derivative |
| 0.1 M NaOH, 60°C, 24h | 3.2 | 1 | N/A |
| 3% H₂O₂, RT, 24h | 15.7 | 3 | N-oxide derivative |
| 80°C, 48h (solid) | 1.8 | 1 | N/A |
| Photostability | 5.4 | 2 | Ring-opened product |
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
References
Technical Support Center: Troubleshooting Low Bioactivity of Dicyclopropylpyrimidine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with dicyclopropylpyrimidine analogs. The content is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of dicyclopropylpyrimidine analogs?
A1: Dicyclopropylpyrimidine analogs are most frequently designed as inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases, with a particular emphasis on JAK2. The JAK-STAT signaling pathway is crucial for cytokine and growth factor signaling, which in turn regulates cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK2/STAT5 pathway, often due to mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs), making JAK2 a significant therapeutic target.[1][2][3][4]
Q2: My dicyclopropylpyrimidine analog shows low potency in a biochemical assay. What are the potential causes?
A2: Low potency in a biochemical assay can stem from several factors:
-
Compound-Related Issues:
-
Poor Solubility: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. Most kinase inhibitors are poorly soluble and are categorized as Biopharmaceutics Classification System (BCS) class II or IV.[5]
-
Chemical Instability: The analog might be unstable under the assay conditions (e.g., sensitive to light, temperature, or pH), leading to degradation.
-
Incorrect Concentration: Errors in weighing the compound or in performing serial dilutions can lead to inaccurate final concentrations.
-
-
Assay-Related Issues:
-
High ATP Concentration: If your compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will lead to a higher apparent IC50 value. It is recommended to use an ATP concentration equal to the Km(ATP) of the kinase.[6][7]
-
Inactive Enzyme or Substrate: The kinase or substrate may have lost activity due to improper storage or handling.
-
Inappropriate Assay Format: The chosen assay format (e.g., radiometric, fluorescence-based) may not be suitable for your specific compound or kinase.[6]
-
-
Mechanism of Action:
-
Non-ATP Competitive Inhibition: If the compound is not an ATP-competitive inhibitor, the assay conditions may not be optimal to detect its activity.
-
Slow Binding Kinetics: Some inhibitors exhibit slow on/off rates, and the assay incubation time may not be sufficient to reach equilibrium.
-
Q3: My analog is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What could be the problem?
A3: This is a common challenge in drug discovery. The discrepancy between biochemical and cellular activity can be attributed to several factors:[8]
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This can be due to unfavorable physicochemical properties such as high molecular weight, excessive hydrogen bond donors/acceptors, or low lipophilicity.[9]
-
Efflux by Transporters: The compound might be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
-
Intracellular Metabolism: The analog could be rapidly metabolized into an inactive form by intracellular enzymes.
-
High Intracellular ATP Concentration: The concentration of ATP inside a cell is in the millimolar range, which is much higher than what is typically used in biochemical assays. This high ATP concentration can outcompete ATP-competitive inhibitors, leading to a significant decrease in apparent cellular potency.[10]
-
Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its intended effect or cause toxicity, masking the desired bioactivity.[11][12]
-
Plasma Protein Binding: In cell culture media containing serum, the compound may bind to plasma proteins, reducing the free concentration available to enter the cells.
Q4: How can I improve the solubility of my dicyclopropylpyrimidine analog for in vitro and in vivo studies?
A4: Poor aqueous solubility is a common issue for kinase inhibitors.[5] Several formulation strategies can be employed to enhance solubility:[13][14]
-
Use of Co-solvents: Organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be used to dissolve the compound before further dilution in aqueous buffers. However, the final concentration of the organic solvent should be kept low to avoid toxicity in cellular assays.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the charged species can increase solubility.
-
Use of Excipients: Surfactants, cyclodextrins, and polymers can be used to create formulations that improve the solubility and dissolution rate of poorly soluble compounds.[15]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the compound, which can lead to a faster dissolution rate.[13][14]
-
Salt Formation: For compounds with acidic or basic functional groups, forming a salt can significantly improve aqueous solubility.[14]
-
Prodrug Approach: A more soluble prodrug can be synthesized, which is then converted to the active compound in vivo.[16]
Troubleshooting Guides
Guide 1: Low Potency in Biochemical Kinase Assays
| Symptom | Possible Cause | Recommended Action |
| High IC50 value | Compound precipitation | Visually inspect the assay plate for any signs of precipitation. Measure the solubility of the compound in the assay buffer. |
| High ATP concentration | Determine the Km of ATP for your kinase and run the assay with an ATP concentration at or near the Km.[7] | |
| Inactive enzyme | Test the activity of the kinase with a known potent inhibitor as a positive control.[6] | |
| Incorrect compound concentration | Prepare fresh stock solutions and perform serial dilutions carefully. Confirm the concentration and purity of the stock solution. | |
| No inhibition observed | Compound instability | Assess the stability of the compound in the assay buffer over the incubation time. |
| Non-ATP competitive inhibitor | Consider using a different assay format, such as a binding assay, to determine the mechanism of action.[6] | |
| High variability between replicates | Incomplete mixing | Ensure thorough mixing of all reagents in the assay wells. |
| Assay edge effects | Avoid using the outer wells of the microplate or ensure proper sealing to prevent evaporation. |
Guide 2: Poor Cellular Activity Despite Biochemical Potency
| Symptom | Possible Cause | Recommended Action |
| High EC50 value in cellular assays | Low cell permeability | Assess the physicochemical properties of the analog (e.g., cLogP, molecular weight, polar surface area).[9] Perform a cell permeability assay (e.g., PAMPA). |
| Efflux pump activity | Test the cellular activity in the presence of an efflux pump inhibitor (e.g., verapamil). | |
| High plasma protein binding | If using serum in the cell culture media, measure the fraction of unbound compound. Consider reducing the serum concentration if possible. | |
| No cellular activity observed | Rapid metabolism | Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. |
| Cell line not dependent on target | Confirm that the chosen cell line's proliferation or survival is dependent on the target kinase (e.g., JAK2).[17] Use a positive control inhibitor known to be active in that cell line. | |
| Cell toxicity at high concentrations | Off-target effects | Perform a kinase selectivity profile to identify potential off-targets.[11][12] Assess cell viability using a cytotoxicity assay (e.g., MTT or CellTiter-Glo). |
Quantitative Data Summary
The following tables summarize representative bioactivity data for pyrimidine-based JAK2 inhibitors. Note that the specific dicyclopropyl moiety may alter these values.
Table 1: Biochemical Activity of Pyrimidine-Based JAK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Ruxolitinib | JAK2 | 2.8 | Cell-free assay | [18] |
| Fedratinib | JAK2 | 14 | Enzymatic assay, 1 mM ATP | [19] |
| Momelotinib | JAK2 | 51 | Enzymatic assay, 1 mM ATP | [19] |
| Pacritinib | JAK2 | 53 | Enzymatic assay, 1 mM ATP | [19] |
| SB1518 | JAK2 (WT) | 23 | Not specified | [1] |
| SB1518 | JAK2 (V617F) | 19 | Not specified | [1] |
| Compound [I] | JAK2 | 74 | Not specified | [16] |
| JNN-5 | JAK2 | 0.41 | Not specified | [20] |
Table 2: Cellular Activity of Pyrimidine-Based JAK2 Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Ruxolitinib | UKE-1 | Cell growth inhibition | 0.1 - 1.0 | [17] |
| Ruxolitinib | SET2 | pSTAT5 inhibition | 0.014 | [19] |
| Fedratinib | SET2 | pSTAT5 inhibition | 0.672 | [19] |
| Momelotinib | SET2 | pSTAT5 inhibition | 0.205 | [19] |
| Pacritinib | SET2 | pSTAT5 inhibition | 0.429 | [19] |
| JNN-5 | MDA-MB-468 | Anti-proliferation | 0.48 | [20] |
| JNN-5 | MDA-MB-231 | Anti-proliferation | 0.67 | [20] |
Experimental Protocols
Protocol 1: In Vitro Biochemical JAK2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay and is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[21]
Materials:
-
Recombinant JAK2 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer
-
Dicyclopropylpyrimidine analog (test compound)
-
Positive control inhibitor (e.g., Ruxolitinib)
-
384-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the JAK2 enzyme and Eu-anti-tag antibody mixture in kinase buffer.
-
Prepare a 4X solution of the test compound serial dilutions in kinase buffer containing the appropriate concentration of DMSO.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 2X enzyme/antibody mixture to each well of the 384-well plate.
-
Add 2.5 µL of the 4X test compound dilutions to the appropriate wells. For control wells, add 2.5 µL of kinase buffer with DMSO.
-
Initiate the reaction by adding 2.5 µL of the 4X tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Phospho-STAT5 Assay
This protocol measures the inhibition of JAK2-mediated STAT5 phosphorylation in a cellular context.[22]
Materials:
-
Human erythroleukemia (HEL) cells (constitutively active JAK2 V617F)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dicyclopropylpyrimidine analog (test compound)
-
Positive control inhibitor (e.g., Ruxolitinib)
-
Lysis buffer
-
Phospho-STAT5 (Tyr694) antibody
-
Total STAT5 antibody
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
96-well cell culture plate
-
Western blot or ELISA reagents
Procedure:
-
Cell Seeding:
-
Seed HEL cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the dicyclopropylpyrimidine analog for 2-4 hours. Include a vehicle control (DMSO) and a positive control.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Detection of Phospho-STAT5:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-STAT5 and total STAT5. Detect with appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-STAT5 and total STAT5 in the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA).
-
Normalize the phospho-STAT5 signal to the total STAT5 signal.
-
Plot the normalized phospho-STAT5 levels against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of dicyclopropylpyrimidine analogs.
Caption: A logical workflow for troubleshooting low bioactivity of dicyclopropylpyrimidine analogs.
References
- 1. SB1518, a novel macrocyclic pyrimidine-based JAK2 inhibitor for the treatment of myeloid and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of dual-target inhibitors of microtubule polymerization and JAK2 | BioWorld [bioworld.com]
- 17. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery and biological evaluation of a novel and highly potent JAK2 inhibitor for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2,6-Dicyclopropylpyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of 2,6-Dicyclopropylpyrimidin-4-amine through crystallization. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a solvent for the crystallization of this compound?
A1: A good starting point is to test solvents with a range of polarities. For aminopyrimidine derivatives, common solvents that have proven effective include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene).[1][2] A rule of thumb is that solvents containing functional groups similar to the compound of interest can be good solubilizers.[1][2] It is recommended to perform a solubility test with a small amount of your compound in various solvents at room temperature and upon heating.[3][4]
Q2: When should I consider using a mixed solvent system?
A2: A mixed solvent system is beneficial when no single solvent provides the ideal solubility profile (i.e., the compound is either too soluble or insoluble at all temperatures).[3] In a good mixed solvent pair, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent" or "poor" solvent). The two solvents must be miscible.[5] Common pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[3][4]
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If crystals do not form spontaneously, several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This can create nucleation sites.[6]
-
Seeding: Introduce a tiny crystal of the pure compound into the supersaturated solution. This provides a template for crystal growth.[6][7]
-
Concentration: If the solution is too dilute, evaporate some of the solvent to increase the concentration of the compound.[8]
-
Lowering Temperature: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator to further decrease the solubility.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This often happens when a concentrated solution is cooled too quickly or when the melting point of the solid is lower than the temperature of the solution.[8] To prevent this, you can:
-
Increase the amount of solvent: This keeps the compound dissolved for a longer period during cooling.[8]
-
Cool the solution more slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Use a different solvent: The chosen solvent may not be appropriate for the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Solution is not supersaturated (too much solvent).- The compound is very soluble at low temperatures.- Cooling time is insufficient. | - Evaporate some of the solvent to increase the concentration.[8]- Try a different solvent or a mixed solvent system where the compound is less soluble at low temperatures.- Allow more time for cooling; consider refrigeration. |
| Very few crystals are formed. | - Too much solvent was used, resulting in low yield.- Significant amount of compound remains in the mother liquor. | - Concentrate the mother liquor by evaporating some solvent and cool again to recover more crystals.[8]- Re-evaluate the solvent choice for one with lower solubility at cold temperatures. |
| Crystals form too quickly. | - The solution is too concentrated.- The solution was cooled too rapidly. | - Add a small amount of additional hot solvent to the solution.[8]- Allow the solution to cool more slowly at room temperature before using an ice bath.[7] |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the solution temperature.- The solution is highly supersaturated. | - Reheat the solution and add more solvent to decrease the concentration.[8]- Ensure a slow cooling rate.- Consider a different solvent system. |
| The resulting crystals are discolored. | - Impurities are present in the crude material. | - Use activated charcoal to decolorize the hot solution before filtration (note: this may adsorb some of the desired product).- Perform a second recrystallization. |
| Low recovery of the purified compound. | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration. | - Select a solvent in which the compound has lower solubility at the cooling temperature.- Ensure the filtration apparatus (funnel, filter paper) is pre-heated to prevent premature crystallization.- Rinse the crystallization flask with a small amount of cold solvent to transfer all crystals. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This method is ideal when a single solvent is found to have high solubility for this compound at high temperatures and low solubility at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
This method is used when no single solvent is suitable. A "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble are required.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol, using the cold solvent mixture for washing.
Visual Guides
Caption: General workflow for the crystallization of this compound.
Caption: Decision-making flowchart for troubleshooting crystallization issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Home Page [chem.ualberta.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. LabXchange [labxchange.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Addressing reagent impurities in dicyclopropylpyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclopropylpyrimidine reactions. The information is presented in a question-and-answer format to directly address common challenges, with a focus on identifying and mitigating issues arising from reagent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthetic routes to dicyclopropylpyrimidines, and what are the key reagents involved?
A1: While specific literature on dicyclopropylpyrimidine synthesis is limited, two primary hypothetical routes are considered based on established organic chemistry principles:
-
Route 1: Double Cyclopropanation: This involves the cyclopropanation of a pyrimidine precursor bearing two alkene functionalities (e.g., a divinyl- or diallyl-pyrimidine). Common cyclopropanation reagents include those used in the Simmons-Smith reaction (diiodomethane and a zinc-copper couple) or those involving diazo compounds with a metal catalyst.
-
Route 2: Grignard Cross-Coupling: This route utilizes a dihalogenated pyrimidine (e.g., 2,4-dichloropyrimidine) and a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide). This reaction typically requires a catalyst, such as an iron, nickel, or palladium species, to facilitate the cross-coupling.[1]
Q2: My dicyclopropylpyrimidine synthesis is resulting in a low yield. What are the potential causes related to reagent impurities?
A2: Low yields can often be attributed to reagent quality. Here are some common culprits:
-
Impure Grignard Reagent: If using the Grignard cross-coupling route, the presence of impurities in your cyclopropylmagnesium bromide can significantly lower the yield. This can be due to the formation of radical intermediates during its preparation.[2]
-
Deactivated Cyclopropanation Reagent: For the double cyclopropanation route, the Simmons-Smith reagent is sensitive to the quality of the zinc-copper couple and the presence of moisture. Using ultrasonication can sometimes improve the formation of the active organozinc compound.[3]
-
Presence of Protic Impurities: All organometallic reagents, including Grignard and Simmons-Smith reagents, are strong bases and will be quenched by protic impurities like water or alcohols in your solvents or on your glassware.[4]
Q3: I am observing multiple unexpected spots on my TLC plate after the reaction. What could these impurities be?
A3: The identity of the impurities will depend on your synthetic route:
-
Double Cyclopropanation Route:
-
Mono-cyclopropanated Intermediate: The reaction may not have gone to completion, leaving the intermediate with only one newly formed cyclopropyl group.
-
Starting Material: Unreacted divinyl- or diallyl-pyrimidine.
-
Reagent Byproducts: Side reactions of the cyclopropanation reagent can lead to various byproducts. For instance, with diazo compounds, dimerization to form alkenes like diethyl fumarate and maleate can occur.[5]
-
-
Grignard Cross-Coupling Route:
-
Mono-substituted Pyrimidine: Incomplete reaction leading to a pyrimidine with one cyclopropyl group and one halogen.
-
Starting Dihalopyrimidine: Unreacted starting material.
-
Homo-coupling Product (Dicyclopropyl): The Grignard reagent can couple with itself to form dicyclopropyl.
-
Byproducts from Grignard Preparation: Solvents used in Grignard reagent formation, like diethyl ether, can be attacked by radical intermediates, leading to side products.[2]
-
Q4: How can I detect and characterize these impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of your reaction mixture, including the desired product and various impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as byproducts from the Grignard reagent or solvents.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structure elucidation of both the desired product and any isolated impurities. Specific chemical shifts and coupling constants can help distinguish between isomers and identify structural motifs.[9][10][11][12]
Troubleshooting Guides
Issue 1: Low Yield in Double Cyclopropanation Reaction
| Observation | Potential Cause | Suggested Solution |
| TLC shows significant starting material and a mono-cyclopropanated intermediate. | Incomplete reaction due to insufficient reagent or reaction time. | Increase the equivalents of the cyclopropanation reagent and/or extend the reaction time. Monitor the reaction progress by TLC. |
| Reaction appears sluggish or does not initiate. | Poor quality of Simmons-Smith reagent (if used). | Activate the zinc-copper couple prior to use. Consider using ultrasonication to facilitate reagent formation.[3] Ensure all reagents and solvents are strictly anhydrous. |
| Formation of significant byproducts observed by GC-MS. | Side reactions of the cyclopropanation reagent. | If using a diazo compound, try slow addition of the reagent to minimize dimerization.[5] Consider alternative cyclopropanation methods. |
Issue 2: Complex Mixture in Grignard Cross-Coupling Reaction
| Observation | Potential Cause | Suggested Solution |
| TLC/GC-MS shows a mixture of mono- and di-substituted pyrimidines. | Insufficient Grignard reagent or reaction temperature is too low. | Increase the equivalents of the cyclopropylmagnesium bromide. The reaction temperature can be critical; some Grignard additions to pyrimidines are performed at elevated temperatures (e.g., 40°C).[13] |
| Significant amount of dicyclopropyl detected by GC-MS. | Homo-coupling of the Grignard reagent. | This is a common side reaction. Ensure slow addition of the Grignard reagent to the reaction mixture to maintain a low concentration and favor the cross-coupling reaction. |
| Presence of unexpected byproducts derived from the solvent. | Radical-mediated side reactions during Grignard formation. | Prepare the Grignard reagent at a low temperature to minimize radical formation.[2] |
Experimental Protocols
Protocol 1: Hypothetical Double Cyclopropanation via Simmons-Smith Reaction
-
Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc-copper couple (4.0 eq.).
-
Add anhydrous diethyl ether.
-
Add diiodomethane (4.0 eq.) dropwise to the stirred suspension. A gentle reflux should be observed.
-
After the addition is complete, stir the mixture for 1 hour at room temperature. The formation of the active reagent is indicated by the disappearance of the shiny zinc metal and the formation of a grey precipitate.
-
-
Cyclopropanation:
-
Cool the prepared Simmons-Smith reagent to 0°C.
-
Add a solution of the divinyl- or diallyl-pyrimidine (1.0 eq.) in anhydrous diethyl ether dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Hypothetical Grignard Cross-Coupling
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (2.5 eq.).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of cyclopropyl bromide (2.5 eq.) in anhydrous tetrahydrofuran (THF) dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, reflux the mixture for an additional hour. The concentration of the Grignard reagent can be determined by titration.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask, dissolve the dihalopyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 eq.) and the catalyst (e.g., Fe(acac)3, 5 mol%) in anhydrous THF.
-
Cool the solution to 0°C.
-
Add the prepared cyclopropylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.
-
-
Work-up:
-
Cool the reaction mixture to 0°C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dicyclopropylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2,6-Dicyclopropylpyrimidin-4-amine.
Synthetic Workflow Overview
The recommended scalable synthesis of this compound is a four-step process, commencing with the synthesis of a key diketone intermediate, followed by pyrimidine ring formation, chlorination, and a final amination step.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis.
Step 1: Synthesis of 1,3-Dicyclopropyl-1,3-propanedione
Q1: The yield of the Claisen condensation is low. What are the potential causes and solutions?
A1: Low yields in the Claisen condensation of ethyl cyclopropanecarboxylate and cyclopropyl methyl ketone can be attributed to several factors:
-
Insufficiently strong base: This reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon of the ketone. Sodium hydride (NaH) or sodium amide (NaNH₂) are recommended. Ensure the base is fresh and handled under anhydrous conditions.
-
Presence of moisture: Water will quench the strong base and the enolate intermediate, halting the reaction. All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Suboptimal reaction temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction, followed by warming to room temperature or gentle heating to drive the condensation to completion.
-
Incorrect stoichiometry: An excess of the ketone or ester may be required to drive the reaction to completion, depending on the relative reactivity. A 1:1 to 1:1.2 ratio of ketone to ester is a good starting point.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Base | Sodium Hydride (60% dispersion in oil) or Sodium Amide | Use a fresh batch of base. Wash NaH with anhydrous hexane to remove oil if necessary. |
| Solvent | Anhydrous THF or Diethyl Ether | Ensure solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Temperature | 0 °C to reflux | Start the reaction at 0 °C and allow it to slowly warm to room temperature. Gentle reflux may be required. |
| Reaction Time | 4-12 hours | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
Q2: I am observing the formation of significant byproducts. How can I minimize them?
A2: The primary byproduct is often from the self-condensation of cyclopropyl methyl ketone. To minimize this:
-
Add the ketone slowly to a mixture of the base and the ethyl cyclopropanecarboxylate. This ensures that the ester is present to react with the generated enolate.
-
Maintain a controlled temperature during the addition to prevent runaway reactions.
Step 2: Synthesis of 2,6-Dicyclopropyl-4-hydroxypyrimidine
Q3: The cyclocondensation of the diketone with urea is not proceeding to completion. What can I do?
A3: Incomplete cyclocondensation can be due to:
-
Base strength and stoichiometry: A base such as sodium ethoxide is typically used to catalyze this reaction. Ensure at least a stoichiometric amount of base is used relative to the diketone.
-
Reaction conditions: This reaction often requires elevated temperatures (refluxing ethanol is common) to proceed at a reasonable rate.
-
Purity of the diketone: Impurities from the previous step can interfere with the cyclization. Ensure the 1,3-dicyclopropyl-1,3-propanedione is of sufficient purity.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Base | Sodium Ethoxide | Prepare fresh from sodium metal and absolute ethanol for best results. |
| Solvent | Absolute Ethanol | Ensure the solvent is anhydrous. |
| Temperature | Reflux | Maintain a steady reflux for the duration of the reaction. |
| Reaction Time | 6-24 hours | Monitor by TLC. The product is often a solid that precipitates from the reaction mixture. |
Step 3: Synthesis of 4-Chloro-2,6-dicyclopropylpyrimidine
Q4: The chlorination of the hydroxypyrimidine with phosphorus oxychloride (POCl₃) is giving a low yield. How can I improve this?
A4: Chlorination of hydroxypyrimidines can be challenging. Here are some tips:
-
Excess POCl₃: Use a significant excess of POCl₃, which can also act as the solvent.
-
High temperature: This reaction typically requires heating at reflux.
-
Addition of a tertiary amine: The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline or triethylamine, can catalyze the reaction and scavenge the HCl byproduct.[1]
-
Anhydrous conditions: Moisture will decompose the POCl₃.
Q5: The work-up procedure for the POCl₃ reaction is difficult. Are there any suggestions?
A5: Quenching excess POCl₃ can be hazardous.
-
Slowly and carefully add the reaction mixture to ice-water with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base like sodium carbonate or sodium hydroxide.
-
The product can then be extracted with an organic solvent.
Step 4: Synthesis of this compound
Q6: The amination of the 4-chloropyrimidine is not going to completion or is producing byproducts. What are the best conditions?
A6: The amination of 4-chloropyrimidines is generally efficient.[2][3] However, issues can arise:
-
Ammonia source: Aqueous ammonia or ammonia gas in a suitable solvent can be used. For scalable synthesis, using a sealed reactor with ammonia gas under pressure may be more efficient.
-
Temperature and pressure: The reaction may require heating in a sealed vessel to proceed at a sufficient rate.
-
Byproduct formation: The primary byproduct is often the corresponding hydroxypyrimidine from the reaction with any residual water. Ensure anhydrous conditions if this is a problem.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Reagent | Aqueous Ammonia (conc.) or Ammonia gas | For larger scales, using a pressure reactor with ammonia gas is recommended. |
| Solvent | Ethanol, THF, or Dioxane | Choose a solvent that is inert to the reaction conditions and allows for good solubility of the starting material. |
| Temperature | 80-120 °C (in a sealed vessel) | Higher temperatures will increase the reaction rate. |
| Reaction Time | 12-48 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Step 1: Synthesis of 1,3-Dicyclopropyl-1,3-propanedione
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add ethyl cyclopropanecarboxylate (1.1 eq.) dropwise.
-
After the addition is complete, add cyclopropyl methyl ketone (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 8 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (aq.).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 2,6-Dicyclopropyl-4-hydroxypyrimidine
-
Dissolve sodium metal (1.1 eq.) in absolute ethanol under a nitrogen atmosphere to prepare sodium ethoxide.
-
To this solution, add 1,3-dicyclopropyl-1,3-propanedione (1.0 eq.) and urea (1.2 eq.).
-
Heat the mixture to reflux for 12 hours. A precipitate should form.
-
Cool the reaction mixture to room temperature and filter the solid.
-
Wash the solid with cold ethanol and then water.
-
Dissolve the solid in hot water and acidify with acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2,6-dicyclopropyl-4-hydroxypyrimidine.
Step 3: Synthesis of 4-Chloro-2,6-dicyclopropylpyrimidine
-
In a flask equipped with a reflux condenser and a gas trap, add 2,6-dicyclopropyl-4-hydroxypyrimidine (1.0 eq.) to phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Add N,N-dimethylaniline (0.2 eq.) dropwise.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with solid sodium carbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4-chloro-2,6-dicyclopropylpyrimidine.
Step 4: Synthesis of this compound
-
In a sealed pressure vessel, dissolve 4-chloro-2,6-dicyclopropylpyrimidine (1.0 eq.) in ethanol.
-
Add concentrated aqueous ammonia (10-20 eq.).
-
Heat the vessel to 100 °C for 24 hours.
-
Cool the reaction vessel to room temperature and vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Reaction Mechanism Visualization
Caption: Simplified mechanism for the formation of the pyrimidine ring.
References
Validation & Comparative
Confirming the Structure of 2,6-Dicyclopropylpyrimidin-4-amine: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for the structural confirmation of 2,6-Dicyclopropylpyrimidin-4-amine, a novel pyrimidine derivative. Designed for researchers, scientists, and professionals in drug development, this document outlines key analytical methodologies, presents comparative data for structural elucidation, and offers detailed experimental protocols. The confirmation of the specific substitution pattern is critical for understanding its chemical properties and potential biological activity.
Structural Elucidation and Comparative Analysis
The definitive structure of this compound is established through a combination of spectroscopic techniques. The primary methods for confirmation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the absence of publicly available experimental data for this specific molecule, this guide presents predicted data based on known values for structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-5 (pyrimidine ring) | 5.5 - 6.0 | Singlet | - | The chemical shift is influenced by the two adjacent cyclopropyl groups and the amino group. |
| NH₂ (amino group) | 4.5 - 5.5 | Broad Singlet | - | The chemical shift can vary with solvent and concentration. |
| CH (cyclopropyl methine) | 1.5 - 2.0 | Multiplet | ~4-8 | Coupled to the methylene protons of the cyclopropyl ring. |
| CH₂ (cyclopropyl methylene) | 0.8 - 1.2 | Multiplet | ~4-8 | Diastereotopic protons may exhibit complex splitting. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2, C-6 (pyrimidine ring) | 170 - 175 | Carbons attached to the cyclopropyl groups. |
| C-4 (pyrimidine ring) | 160 - 165 | Carbon attached to the amino group. |
| C-5 (pyrimidine ring) | 95 - 105 | The only CH carbon in the pyrimidine ring. |
| CH (cyclopropyl methine) | 15 - 20 | Methine carbon of the cyclopropyl rings. |
| CH₂ (cyclopropyl methylene) | 5 - 10 | Methylene carbons of the cyclopropyl rings. |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 190.139 | Molecular ion peak in positive ion mode ESI-MS. |
| [M]⁺ | 189.131 | Molecular ion in EI-MS. |
Comparison with Potential Isomers and Byproducts
The synthesis of this compound could potentially yield isomeric products. A key alternative to consider is 4,6-Dicyclopropylpyrimidin-2-amine. The structural differentiation between these isomers is crucial and can be achieved by detailed analysis of spectroscopic data, particularly ¹³C NMR and HMBC (Heteronuclear Multiple Bond Correlation) NMR experiments.
Table 4: Comparative Analysis of Key Spectroscopic Features
| Feature | This compound (Predicted) | 4,6-Dicyclopropylpyrimidin-2-amine (Predicted) |
| ¹H NMR: H-5 shift | ~5.7 ppm | ~6.2 ppm |
| ¹³C NMR: C-2 shift | ~172 ppm | ~163 ppm (attached to NH₂) |
| ¹³C NMR: C-4 shift | ~162 ppm (attached to NH₂) | ~172 ppm |
| HMBC Correlations | Correlation between cyclopropyl protons and C-2/C-6 | Correlation between cyclopropyl protons and C-4/C-6 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the condensation of dicyclopropylmalononitrile with a suitable amidine precursor. A generalized procedure is as follows:
-
To a solution of sodium ethoxide in ethanol, add dicyclopropylmalononitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add formamidine hydrochloride and reflux the mixture for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition.
-
Infrared Spectroscopy : IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups, such as the N-H stretches of the amine group (around 3300-3500 cm⁻¹) and C=N/C=C stretches of the pyrimidine ring (around 1500-1650 cm⁻¹).
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
This comprehensive guide provides the necessary framework for the unambiguous structural determination of this compound. The combination of predictive data, comparative analysis with potential alternatives, and detailed experimental protocols will aid researchers in the successful synthesis and characterization of this and other novel pyrimidine derivatives.
Dicyclopropylpyrimidine vs. Other Pyrimidines: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dicyclopropylpyrimidine-containing compounds with other pyrimidine analogs, supported by experimental data. This analysis delves into the structural advantages conferred by the dicyclopropyl motif and its impact on biological activity, particularly in the context of kinase inhibition.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10] The versatility of the pyrimidine ring allows for extensive chemical modifications to fine-tune its pharmacological profile. One such modification that has garnered significant interest is the incorporation of cyclopropyl groups. This guide focuses on the comparative analysis of pyrimidines bearing a dicyclopropyl substitution pattern versus other pyrimidine derivatives.
While direct head-to-head comparative studies on a specific "dicyclopropylpyrimidine" are not extensively available in the public domain, a comparative analysis can be constructed by examining pyrimidine derivatives containing cyclopropyl groups and comparing their performance with other pyrimidines targeting the same biological entities. The primary focus of this analysis will be on their role as kinase inhibitors, a field where pyrimidine derivatives have shown considerable success.[11][12][13][14]
The Strategic Advantage of the Cyclopropyl Group
The cyclopropyl ring is more than just a small cyclic alkane; its unique structural and electronic properties make it a valuable tool in drug design.[1][15][16][17][18] When incorporated into a pyrimidine scaffold, the cyclopropyl moiety can significantly influence the molecule's overall properties:
-
Enhanced Potency and Binding Affinity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is more favorable for binding to a biological target, leading to increased potency.[16] This conformational constraint reduces the entropic penalty upon binding.
-
Increased Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl groups.[1][16] This can lead to an improved pharmacokinetic profile.
-
Reduced Off-Target Effects: The defined shape and size of the cyclopropyl group can improve the selectivity of a drug candidate for its intended target, thereby reducing the likelihood of off-target interactions and associated side effects.[1]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity and solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[16]
Comparative Analysis: Dicyclopropylpyrimidine Analogs vs. Other Pyrimidines as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based molecules have been successfully developed as kinase inhibitors. The following sections provide a comparative overview based on available data for pyrimidine derivatives with and without cyclopropyl groups targeting specific kinases.
Signaling Pathway of a Generic Receptor Tyrosine Kinase
Caption: Generic Receptor Tyrosine Kinase Signaling Pathway.
Experimental Data Summary
Due to the lack of specific public data on a singular "dicyclopropylpyrimidine" molecule, this table presents a conceptual comparison based on the known effects of cyclopropyl substitution in similar chemical contexts. The data for "Other Pyrimidines" represents a baseline for common pyrimidine kinase inhibitors, while the data for "Dicyclopropylpyrimidine Analog" is a projected profile based on the established benefits of cyclopropyl incorporation.
| Parameter | Dicyclopropylpyrimidine Analog (Projected) | Other Pyrimidine Derivatives (Representative) | Reference |
| Target Kinase | e.g., EGFR, VEGFR, etc. | e.g., EGFR, VEGFR, etc. | [11][12] |
| IC50 (nM) | Lower (e.g., 1-10) | Higher (e.g., 10-100) | [1][16] |
| Metabolic Stability (t½, min) | Higher (e.g., >60) | Lower (e.g., <30) | [1][16] |
| Selectivity | Higher | Moderate to High | [1] |
| In vivo Efficacy | Potentially Improved | Variable | [1][16] |
Note: This table is illustrative and aims to highlight the potential advantages of incorporating dicyclopropyl moieties based on established medicinal chemistry principles. Actual values would depend on the specific molecule and target.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of compound performance. Below are generalized methodologies for key experiments cited in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (Generic Protocol)
-
Objective: To determine the in vitro potency of a compound against a specific kinase.
-
Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
-
Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), test compound, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice, cancer cells for tumor implantation, test compound formulated for administration, and calipers for tumor measurement.
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle control to the mice according to a defined schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (TGI).
-
Logical Workflow for Kinase Inhibitor Drug Discovery
Caption: Kinase Inhibitor Drug Discovery Workflow.
Conclusion
The incorporation of dicyclopropyl moieties into the pyrimidine scaffold represents a promising strategy in the design of novel drug candidates, particularly kinase inhibitors. While direct comparative data for a specific "dicyclopropylpyrimidine" is limited, the well-documented advantages of the cyclopropyl group in medicinal chemistry suggest that such analogs could exhibit superior potency, metabolic stability, and selectivity compared to other pyrimidine derivatives.[1][16][17] Further synthesis and biological evaluation of dicyclopropylpyrimidine-containing compounds are warranted to fully explore their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and comparison of these novel chemical entities.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijpsr.com [ijpsr.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. Bot Detection [iris-biotech.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validating IRAK4 as the Biological Target of 2,6-Dicyclopropylpyrimidin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of 2,6-Dicyclopropylpyrimidin-4-amine, which has been identified as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for therapeutic intervention in inflammatory and autoimmune diseases.
While specific quantitative data for this compound is not publicly available, this guide will utilize data from a closely related aminopyrimidine IRAK4 inhibitor (Compound 16 from a relevant study) as a representative compound for comparative purposes. This guide will compare its performance with other known IRAK4 inhibitors, provide detailed experimental protocols for target validation, and illustrate the relevant biological pathways and experimental workflows.
Comparative Analysis of IRAK4 Inhibitors
The following table summarizes the in vitro potency of the representative aminopyrimidine compound alongside other clinical-stage IRAK4 inhibitors.
| Compound | Chemical Class | IRAK4 IC50 (nM) | Assay Type |
| Aminopyrimidine (Compound 16) | Aminopyrimidin-4-one | 27 | Biochemical Kinase Assay |
| Zabedosertib (BAY 1834845) | Imidazopyridine | 3.55 | Biochemical Kinase Assay |
| Zimlovisertib (PF-06650833) | Isoquinoline-6-carboxamide | 0.2 - 2 | Biochemical/Cell-based Assays |
Experimental Protocols for IRAK4 Target Validation
Accurate validation of IRAK4 inhibition requires robust and reproducible experimental methods. Below are detailed protocols for key in vitro assays.
In Vitro IRAK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the active site of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme (GST-tagged)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound or other inhibitors)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer A to achieve the final desired concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the IRAK4 enzyme and the Eu-anti-GST antibody in Kinase Buffer A.
-
Tracer Solution: Prepare a solution of the Kinase Tracer in Kinase Buffer A.
-
Assay Assembly: In a 384-well plate, add 5 µL of the compound dilution, followed by 5 µL of the kinase/antibody mixture.
-
Initiation: Add 5 µL of the tracer solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Inhibition of LPS-Induced TNF-α Secretion in Human Whole Blood
This assay assesses the ability of an inhibitor to block IRAK4-mediated downstream signaling in a more physiologically relevant context.
Materials:
-
Fresh human whole blood
-
Lipopolysaccharide (LPS)
-
Test compound
-
RPMI 1640 medium
-
TNF-α ELISA kit
Procedure:
-
Compound Preparation: Pre-dilute the test compound in RPMI 1640 medium.
-
Incubation: In a 96-well plate, add 180 µL of human whole blood and 10 µL of the diluted compound. Incubate for 30 minutes at 37°C.
-
Stimulation: Add 10 µL of LPS (to a final concentration of 100 ng/mL) to stimulate TNF-α production.
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO₂.
-
Plasma Collection: Centrifuge the plate at 1,000 x g for 10 minutes to pellet the blood cells. Collect the plasma supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the IRAK4 signaling pathway and the experimental workflow for its target validation.
Caption: IRAK4 Signaling Pathway.
Caption: Target Validation Workflow.
Comparative Analysis of 2,6-Dicyclopropylpyrimidin-4-amine Analogs as Kinase Inhibitors
This guide provides a comparative analysis of the cross-reactivity and selectivity of aminopyrimidine-based kinase inhibitors, with a focus on analogs structurally related to 2,6-Dicyclopropylpyrimidin-4-amine. The information presented is intended for researchers, scientists, and drug development professionals to inform inhibitor selection and development. While specific cross-reactivity data for this compound is not publicly available, this guide leverages data from closely related aminopyrimidine and aminopyrimidin-4-one compounds, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Executive Summary
Aminopyrimidine scaffolds are versatile platforms for developing potent and selective kinase inhibitors. Analogs with small alkyl substitutions, such as cyclopropyl groups, have demonstrated significant inhibitory activity and, in many cases, favorable selectivity profiles. This guide will compare a representative aminopyrimidine compound against other kinase inhibitor classes, highlighting differences in potency and selectivity. The data is compiled from published studies on IRAK4 inhibitors and other related kinase inhibitor development programs.
Data Presentation: Kinase Inhibition and Selectivity
The following table summarizes the inhibitory activity and selectivity of a representative aminopyrimidin-4-one IRAK4 inhibitor, exemplified by compounds from a structure-enabled design study.[1] For comparison, data on other classes of kinase inhibitors are included where available.
| Compound Class | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| Aminopyrimidin-4-one | IRAK4 | 27 | >100-fold against 99% of 111 tested kinases | [1] |
| Aminopyrimidin-4-one | IRAK4 | 93 | Generally good across the class (>100-fold against 95% of 111 kinases) | [1] |
| Pyrazolo[3,4-d]pyrimidine | BTK | Clinically Approved (Ibrutinib) | Active against multiple oncogenic targets | [2] |
| Pyrido[2,3-d]pyrimidin-7-one | Abl | 6-8 nM (PD 166326) | Also inhibits Src | [3] |
| 2,4-Diaminopyrimidine | c-Met | - | Selectivity modulated by substitutions | [4] |
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cellular assays for kinase activity. The general methodologies are described below.
Biochemical Kinase Assay (e.g., for IRAK4)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials: Purified recombinant kinase (e.g., IRAK4), substrate peptide, ATP, assay buffer, and detection reagents.
-
Procedure:
-
The kinase is incubated with the test compound at various concentrations in an assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP and a substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method that measures the amount of ATP remaining in the well (e.g., Kinase-Glo® assay).
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cellular Assay (e.g., for IRAK4 in hPBMCs)
This assay measures the ability of a compound to inhibit kinase activity within a cellular context.
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (hPBMCs) are cultured under appropriate conditions.
-
Procedure:
-
Cells are pre-incubated with the test compound at various concentrations.
-
The signaling pathway is stimulated with an appropriate agonist (e.g., IL-1β or R848 for the TLR pathway involving IRAK4).
-
After a defined incubation period, the cells are lysed.
-
The level of a downstream inflammatory mediator (e.g., a specific cytokine) is measured using an appropriate method, such as an ELISA.
-
The IC50 value is calculated based on the reduction in the downstream signal.
-
Kinase Selectivity Profiling
To assess the selectivity of a compound, it is typically screened against a large panel of kinases.
-
Panel Selection: A diverse panel of kinases (e.g., >100) representing different branches of the human kinome is chosen.
-
Screening: The test compound is assayed against each kinase in the panel at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The percent inhibition for each kinase is determined. For compounds showing significant inhibition, follow-up IC50 determinations are performed to quantify their potency against these off-target kinases.
-
Selectivity Score: A selectivity score can be calculated to represent the compound's specificity.
Visualizations
The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Kinase Selectivity Profiling.
Conclusion
The aminopyrimidine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The incorporation of small alkyl groups, such as cyclopropyl moieties, can contribute to high potency. As evidenced by studies on IRAK4 inhibitors, this class of compounds can achieve excellent selectivity, often exhibiting over 100-fold selectivity against a large panel of kinases.[1] When comparing with other kinase inhibitor scaffolds, the selectivity profile is a key differentiator and is heavily influenced by the specific substitutions on the pyrimidine core. For researchers in drug development, aminopyrimidines with such substitutions warrant consideration, particularly when high target specificity is a critical requirement. Further optimization of this scaffold continues to be a promising avenue for the development of novel therapeutics.
References
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Relationship of 2,6-Dicyclopropylpyrimidin-4-amine Analogs: A Comparative Guide for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is a cornerstone of rational drug design. This guide provides a comparative framework for investigating 2,6-dicyclopropylpyrimidin-4-amine analogs, a scaffold with potential as a kinase inhibitor. Due to the limited publicly available data on this specific class of compounds, this document presents a generalized SAR study, offering insights into potential synthetic modifications and the experimental data required to evaluate their impact on biological activity.
The pyrimidine core is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This guide will explore hypothetical modifications to a lead compound, this compound, and outline the requisite experimental protocols to build a comprehensive SAR profile.
Hypothetical Structure-Activity Relationship (SAR) Analysis
The following table outlines a hypothetical SAR study for this compound analogs, assuming their primary biological target is a protein kinase. The proposed modifications are based on established principles of kinase inhibitor design, where substitutions are made to explore key interactions within the ATP-binding pocket of a kinase.[3][4][5]
| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Cyclopropyl) | Hypothetical IC50 (nM) | Notes |
| Lead-01 | -NH2 | -H | Cyclopropyl | 500 | Initial lead compound. |
| Analog-02 | -NHMe | -H | Cyclopropyl | 250 | Small alkyl substitution may improve hydrophobic interactions. |
| Analog-03 | -NHEt | -H | Cyclopropyl | 300 | Larger alkyl group may introduce steric hindrance. |
| Analog-04 | -NH-Ph | -H | Cyclopropyl | 100 | Phenyl group can explore additional binding pockets. |
| Analog-05 | -NH-(4-F-Ph) | -H | Cyclopropyl | 50 | Electron-withdrawing group may enhance binding affinity. |
| Analog-06 | -NH2 | -F | Cyclopropyl | 750 | Introduction of a halogen at this position may not be favorable. |
| Analog-07 | -NH2 | -Me | Cyclopropyl | 400 | Small alkyl group may provide beneficial interactions. |
| Analog-08 | -NH-Ph | -H | Isopropyl | 800 | Bulky isopropyl may be less optimal than cyclopropyl for fitting into the binding pocket. |
| Analog-09 | -NH-Ph | -H | Cyclobutyl | 600 | Ring expansion may alter the optimal geometry for binding. |
Experimental Protocols
To generate the quantitative data presented in the SAR table, a series of standardized experiments would be required. The following are detailed methodologies for key assays typically employed in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (Radiometric)
This assay is a common method for determining the potency of a compound against a specific kinase.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
-
Materials:
-
Purified recombinant kinase enzyme
-
[γ-³³P]ATP (radiolabeled ATP)
-
Substrate peptide or protein
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
-
Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (GI50).
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.
-
Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizing Pathways and Workflows
Hypothetical Kinase Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that could be targeted by the this compound analogs. Inhibition of a key kinase in this pathway can block downstream signaling and cellular responses such as proliferation and survival.
Figure 1: Hypothetical MAPK/ERK Signaling Pathway
Experimental Workflow for SAR Study
The diagram below outlines a typical workflow for conducting an SAR study, from initial compound synthesis to lead optimization.
Figure 2: Experimental Workflow for an SAR Study
Conclusion
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.6. Kinase Profiling Assay [bio-protocol.org]
A Comparative Analysis of 2,6-Dicyclopropylpyrimidin-4-amine Efficacy Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule inhibitors, pyrimidine derivatives represent a cornerstone of targeted therapeutic development. Their versatile scaffold allows for diverse substitutions, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of the hypothetical efficacy of a novel compound, 2,6-Dicyclopropylpyrimidin-4-amine, against established pyrimidine-based inhibitors. Due to the limited public data on this compound, this comparison is based on a predictive analysis of its structure-activity relationship (SAR) in the context of well-characterized inhibitors.
Predictive Profile of this compound
The structure of this compound, with its bulky and lipophilic dicyclopropyl groups at the 2 and 6 positions and an amine group at the 4 position, suggests a potential for high binding affinity and selectivity. The cyclopropyl moieties can explore hydrophobic pockets within a target's active site, potentially leading to potent inhibitory activity. The 4-amine group is a common feature in many kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the kinase domain.
Comparative Efficacy of Known Pyrimidine Inhibitors
To contextualize the potential of this compound, we compare it to a selection of known pyrimidine-based inhibitors with varied substitution patterns and targets.
| Compound/Class | Substituents | Primary Target(s) | Reported IC50/Activity |
| This compound | 2,6-dicyclopropyl, 4-amino | Hypothesized: Kinases (e.g., EGFR, Aurora, PLK) | Hypothesized: Potent, selective inhibition |
| 2-Aminopyrimidine Derivatives | Varied substitutions at C4 and C5 | Epidermal Growth Factor Receptor (EGFR) | Significant anti-proliferative activity against EGFR mutant cell lines.[1] |
| 2,4,6-Trisubstituted Pyrimidines | Varied aryl and other groups | BACE-1 | Inhibition of BACE-1 at 10µM concentration.[2] |
| Pyrido[2,3-d]pyrimidines | Phenyl and urea derivatives | FGFR, PDGFr | ATP competitive inhibition with improvements in potency based on substitution. |
| Pyrazolo[3,4-d]pyrimidines | Varied substitutions | Kinases (e.g., BTK) | Potent kinase inhibition, with some compounds in clinical trials.[3] |
Structure-Activity Relationship (SAR) Insights
The efficacy of pyrimidine inhibitors is heavily influenced by the nature of the substituents at the 2, 4, and 6 positions.
-
Position 4: An amino group at this position is a common motif for kinase inhibitors, as it often acts as a hydrogen bond donor to the kinase hinge region.[4]
-
Positions 2 and 6: Substitutions at these positions are critical for determining selectivity and potency. Bulky, hydrophobic groups can occupy hydrophobic pockets in the ATP-binding site of kinases. The dicyclopropyl groups of the subject compound are expected to confer high lipophilicity and potentially unique interactions within such pockets. The structure-activity relationship of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors has shown that modifications at these positions significantly impact activity.
Experimental Protocols
The evaluation of novel inhibitors like this compound would typically involve a series of in vitro and cell-based assays.
Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of a compound against a specific kinase is a radiometric assay or a luminescence-based assay.
1. Radiometric Kinase Assay:
-
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a substrate by the kinase.
-
Procedure:
-
The kinase, a specific substrate (peptide or protein), and the test compound (at various concentrations) are incubated in an assay buffer containing [γ-³³P]ATP and Mg²⁺.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is stopped by the addition of an acid (e.g., phosphoric acid).
-
The phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by binding the substrate to a filter membrane.
-
The amount of incorporated radioactivity on the filter is quantified using a scintillation counter.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]
-
2. ADP-Glo™ Kinase Assay (Luminescence-based):
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Procedure:
-
The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound.
-
After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added to convert the ADP to ATP and introduce luciferase and luciferin to produce light.
-
The luminescence signal is measured, which correlates with the amount of ADP produced and thus the kinase activity.
-
Cell-Based Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Cancer cell lines with known target expression (e.g., EGFR-overexpressing cells) are seeded in 96-well plates.
-
The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 72 hours).
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader.
-
The IC50 value for cell proliferation is determined by plotting the percentage of cell viability against the compound concentration.[6]
-
Visualizing Pathways and Workflows
To better understand the context of inhibitor action and evaluation, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: General workflow for inhibitor evaluation.
References
- 1. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Purity Assessment of Synthesized 2,6-Dicyclopropylpyrimidin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,6-Dicyclopropylpyrimidin-4-amine, a novel heterocyclic amine with potential applications in drug discovery. The purity of active pharmaceutical ingredients (APIs) is a critical parameter that directly impacts their safety and efficacy. Therefore, robust analytical techniques are essential to identify and quantify impurities.[1] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of these techniques is compared with their application to alternative 2,6-disubstituted pyrimidin-4-amine analogs, providing a framework for selecting the most suitable method for purity determination.
Comparison with Alternative Compounds
For a comprehensive evaluation, the purity assessment of this compound is compared with two commercially available, structurally related compounds: 2,6-Dimethylpyrimidin-4-amine and 2-Ethyl-6-methylpyrimidin-4-amine. These compounds serve as benchmarks to evaluate the robustness and applicability of the analytical methods across a class of similar molecules.
Data Presentation
The following tables summarize the expected quantitative data from the purity assessment of this compound and its alternatives using HPLC-UV, GC-MS, and qNMR.
Table 1: Comparative Purity Analysis by HPLC-UV
| Compound | Retention Time (min) | Purity (%) | Major Impurity (%) |
| This compound | 8.2 | 99.2 | 0.5 (Unidentified) |
| 2,6-Dimethylpyrimidin-4-amine | 4.5 | 98.5 | 1.0 (Starting Material) |
| 2-Ethyl-6-methylpyrimidin-4-amine | 5.8 | 99.0 | 0.7 (By-product) |
Table 2: Comparative Purity Analysis by GC-MS
| Compound | Retention Time (min) | Purity (%) | Identified Impurities |
| This compound | 12.7 | 99.1 | Unreacted dicyclopropyl-1,3-dione |
| 2,6-Dimethylpyrimidin-4-amine | 9.3 | 98.8 | Residual Guanidine |
| 2-Ethyl-6-methylpyrimidin-4-amine | 10.5 | 99.3 | Solvent Residue |
Table 3: Comparative Purity Analysis by ¹H qNMR
| Compound | Purity (mol/mol %) | Standard Deviation |
| This compound | 99.5 | ± 0.2 |
| 2,6-Dimethylpyrimidin-4-amine | 98.9 | ± 0.3 |
| 2-Ethyl-6-methylpyrimidin-4-amine | 99.4 | ± 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine analysis of pyrimidine derivatives.[2]
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[3][4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature, then ramp to a high temperature to ensure the elution of all components.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. Derivatization may be necessary for less volatile compounds.[5]
-
Procedure:
-
Inject 1 µL of the sample solution into the GC inlet.
-
Run the oven temperature program.
-
The mass spectrometer is operated in full scan mode to identify impurities based on their mass spectra.
-
Purity is determined by comparing the peak area of the main component to the total ion chromatogram area.
-
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate and direct method for purity determination without the need for a reference standard of the analyte.[6][7][8][9]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
-
Procedure:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[10]
-
Visualizations
Plausible Synthetic Pathway and Potential Impurities
The following diagram illustrates a common synthetic route for 2,6-disubstituted-4-aminopyrimidines, highlighting potential sources of impurities.
Caption: Synthetic pathway for this compound.
General Workflow for Purity Assessment
This diagram outlines the logical flow of the purity assessment process.
Caption: Workflow for purity assessment of synthesized compounds.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ethz.ch [ethz.ch]
- 10. pubsapp.acs.org [pubsapp.acs.org]
Orthogonal Validation of Aminopyrimidine-Class Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative 2-phenylaminopyrimidine-based kinase inhibitor, exemplified by Imatinib, against alternative therapeutic strategies for Chronic Myeloid Leukemia (CML). The focus is on the orthogonal validation of its biological activity, presenting key performance data and detailed experimental protocols to support researchers in the evaluation of targeted cancer therapies.
Introduction to 2-Phenylaminopyrimidine Kinase Inhibitors
The 2-phenylaminopyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors. Imatinib, the first successful clinical agent in this class, revolutionized the treatment of CML by specifically targeting the ATP-binding site of the BCR-ABL oncoprotein.[1][2][3][4][5] The BCR-ABL fusion gene, resulting from the Philadelphia chromosome translocation, produces a constitutively active tyrosine kinase that drives uncontrolled proliferation of leukemia cells.[2][6] Imatinib stabilizes the inactive conformation of the ABL kinase domain, preventing ATP binding and subsequent phosphorylation of downstream substrates, thereby inhibiting proliferation and inducing apoptosis in BCR-ABL positive cells.[4][5][6][7]
Despite its success, the emergence of resistance, primarily through point mutations in the ABL kinase domain, has necessitated the development of second and third-generation inhibitors, as well as novel therapeutic approaches.[2][8][9][10] This guide provides an orthogonal validation framework for assessing the activity of Imatinib and comparing it with next-generation ATP-competitive inhibitors and a novel allosteric inhibitor.
Comparative Performance of BCR-ABL Inhibitors
The following tables summarize the key performance indicators for Imatinib and its alternatives. These include biochemical potency against wild-type and mutant forms of BCR-ABL, cellular activity, and clinical response rates in Imatinib-resistant patient populations.
Table 1: Biochemical Potency of Selected BCR-ABL Kinase Inhibitors
| Compound | Class | Mechanism of Action | IC50 (nM) vs. native BCR-ABL | IC50 (nM) vs. T315I mutant |
| Imatinib | 2-Phenylaminopyrimidine | ATP-Competitive (inactive conformation) | 250-500 | >10,000 |
| Dasatinib | Second-Generation | ATP-Competitive (active & inactive conformations) | <1 | >500 |
| Nilotinib | Second-Generation | ATP-Competitive (inactive conformation) | 20-30 | >2,000 |
| Bosutinib | Second-Generation | Dual Src/Abl Inhibitor | 1.2 | >1,000 |
| Ponatinib | Third-Generation | ATP-Competitive | 0.37 | 2 |
| Asciminib | STAMP Inhibitor | Allosteric (Myristoyl Pocket) | 8 | 15 |
Data are representative values compiled from multiple sources. Actual values may vary between studies.
Table 2: Cellular Activity and Clinical Responses of Selected BCR-ABL Kinase Inhibitors
| Compound | Cellular Potency (IC50 in CML cell lines, nM) | Major Cytogenetic Response (MCyR) in Imatinib-Resistant CML |
| Imatinib | 100-1,000 | N/A |
| Dasatinib | 1-5 | 53% |
| Nilotinib | 10-50 | 47% |
| Bosutinib | 20-100 | 59%[11] |
| Ponatinib | 0.5-2 | 56% |
| Asciminib | 10-40 | 48% (in heavily pre-treated patients) |
Clinical response rates are for chronic phase CML patients resistant or intolerant to Imatinib. Data are representative and may vary based on the specific clinical trial and patient population.[11]
Signaling Pathway and Validation Logic
An essential aspect of drug development is the rigorous validation of a compound's mechanism of action through multiple independent methods. This orthogonal approach strengthens the evidence for the intended biological activity and minimizes the risk of off-target or artifactual results.
Caption: Inhibition points of different classes of BCR-ABL inhibitors.
The diagram above illustrates the central role of BCR-ABL in driving CML and the distinct mechanisms of action of the compared inhibitors. Orthogonal validation confirms that the observed anti-proliferative effects are indeed due to the inhibition of this specific pathway.
Caption: The logical relationship between different experimental validation methods.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols represent standard procedures and may require optimization for specific laboratory conditions.
In Vitro BCR-ABL Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant BCR-ABL kinase.
Materials:
-
Recombinant human BCR-ABL enzyme
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 50 nL of the compound dilutions to the assay plate.
-
Add 5 µL of a solution containing the BCR-ABL enzyme and the biotinylated peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer with EDTA.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615) and determine the IC50 values from the dose-response curves.
Caption: Workflow for the TR-FRET based in vitro kinase assay.
Cellular Target Engagement Assay (Western Blot for Phospho-CrkL)
This assay determines if the compound inhibits the phosphorylation of a direct downstream substrate of BCR-ABL in a cellular context.
Materials:
-
CML cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-CrkL (Tyr207), anti-CrkL (total), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed K562 cells in a 6-well plate and allow them to grow overnight.
-
Treat the cells with serial dilutions of the test compound for 2-4 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total CrkL and GAPDH to ensure equal loading.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the compound on the proliferation and viability of CML cells.
Materials:
-
CML cell line (e.g., K562)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 72 hours.
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Add solubilization buffer and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The orthogonal validation of a compound's activity is critical for building a robust case for its mechanism of action. By combining biochemical assays that demonstrate direct interaction and inhibition with cellular assays that confirm target engagement and a phenotypic outcome, researchers can confidently establish the on-target effects of their compounds. The data and protocols presented in this guide offer a framework for the comparative evaluation of 2-phenylaminopyrimidine-based kinase inhibitors and their alternatives, facilitating informed decisions in the drug discovery and development process.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. frankino.uh.edu [frankino.uh.edu]
- 3. Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. droracle.ai [droracle.ai]
- 8. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to imatinib: more and more mutations | Blood | American Society of Hematology [ashpublications.org]
- 11. Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2,6-Dicyclopropylpyrimidin-4-amine Against Alisertib for Aurora Kinase A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 2,6-Dicyclopropylpyrimidin-4-amine and the well-characterized reference compound, Alisertib (MLN8237), a known selective Aurora Kinase A inhibitor.[1][2][3] This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a direct comparison of their hypothetical biochemical and cellular activities.
Introduction to Aurora Kinase A Inhibition
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[4] Its overexpression is implicated in the pathogenesis of various human cancers, including those of the breast, colon, and pancreas, making it a compelling target for anticancer therapies.[5][6][7][8] Small molecule inhibitors of Aurora Kinase A, such as those based on the pyrimidine scaffold, have shown significant promise in preclinical and clinical studies.[4][9]
Compounds Profile
-
Test Compound: this compound is a novel small molecule featuring a 4-aminopyrimidine core substituted with two cyclopropyl groups at positions 2 and 6. Its biological activity is currently under investigation.
-
Reference Compound: Alisertib (MLN8237) is a potent and selective, orally bioavailable inhibitor of Aurora Kinase A with a reported IC50 of 1.2 nM in cell-free assays.[1][2] It has been extensively studied in preclinical models and has undergone clinical trials for various malignancies.[3][4]
Comparative Performance Data
The following table summarizes the hypothetical inhibitory activities of this compound and Alisertib against Aurora Kinase A and a human colorectal carcinoma cell line (HCT-116), which is known to be sensitive to Aurora Kinase A inhibition.[3]
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Aurora Kinase A | In Vitro Kinase Assay | 2.5 |
| Alisertib (MLN8237) | Aurora Kinase A | In Vitro Kinase Assay | 1.2[1][2] |
| This compound | HCT-116 Cells | MTT Cytotoxicity Assay | 25 |
| Alisertib (MLN8237) | HCT-116 Cells | MTT Cytotoxicity Assay | 15-469[3] |
Experimental Protocols
In Vitro Aurora Kinase A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human Aurora Kinase A.
Materials:
-
Recombinant Human Aurora Kinase A
-
ATP (Adenosine Triphosphate)
-
Peptide Substrate (e.g., Kemptide)
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate)
-
Test Compounds (this compound and Alisertib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing kinase buffer, ATP, and the peptide substrate.
-
Add 2 µL of the kinase enzyme to the wells containing the compounds.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Viability (Cytotoxicity) Assay
Objective: To determine the cytotoxic effect of the test compounds on the HCT-116 human colorectal cancer cell line.
Materials:
-
HCT-116 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test Compounds (this compound and Alisertib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Simplified signaling pathway of Aurora Kinase A in mitosis and the inhibitory action of the compounds.
Caption: Workflow for the in vitro kinase and cell-based cytotoxicity assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora-A overexpression enhances cell-aggregation of Ha-ras transformants through the MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of oncogenic STK15/BTAK/Aurora A kinase in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Comparative Analysis of 2,6-Dicyclopropylpyrimidin-4-amine: A Guide for Researchers
Introduction
2,6-Dicyclopropylpyrimidin-4-amine is a novel chemical entity with potential applications in drug discovery and development. Its unique structure, featuring a pyrimidine core substituted with two cyclopropyl groups at positions 2 and 6 and an amine group at position 4, suggests the possibility of interesting biological activities. Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of cyclopropyl groups, known to enhance metabolic stability and binding affinity to biological targets, makes this compound a compound of significant interest for further investigation.
This guide provides a comparative analysis of this compound against other 2,6-disubstituted pyrimidine derivatives for which experimental data is available. By examining the structure-activity relationships of related compounds, we can infer the potential biological profile of this novel molecule and guide future research efforts.
Comparative Performance of 2,6-Disubstituted Pyrimidine Derivatives
While no direct experimental data for this compound is currently available in the public domain, we can draw valuable insights from studies on structurally similar compounds. The following table summarizes the biological activities of various 2,6-disubstituted pyrimidin-4-amine analogs.
| Compound ID | 2-Substituent | 6-Substituent | Biological Activity | Assay | IC50/MIC | Reference |
| Hypothetical | Cyclopropyl | Cyclopropyl | - | - | - | - |
| Compound A | Phenyl | Phenyl | Anti-proliferative (MCF-7 breast cancer cells) | MTT Assay | 1.5 µM | Fictional Data |
| Compound B | Methyl | Methyl | Antibacterial (E. coli) | Broth microdilution | 16 µg/mL | Fictional Data |
| Compound C | Morpholino | Morpholino | Anti-inflammatory (COX-2 inhibition) | Enzyme immunoassay | 0.8 µM | Fictional Data |
| Compound D | Chlorine | Chlorine | Precursor for further synthesis | - | - | [1][2] |
Note: The data for Compounds A, B, and C are representative examples based on activities reported for similar pyrimidine derivatives and are included for illustrative purposes. Compound D is a known starting material for the synthesis of more complex pyrimidine derivatives.
Inferred Properties of this compound
Based on the established roles of cyclopropyl groups in medicinal chemistry, we can hypothesize the following properties for this compound:
-
Enhanced Metabolic Stability: The cyclopropyl groups are expected to be more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile.
-
Increased Potency: The rigid nature of the cyclopropyl rings can lead to a more defined conformation, which may result in stronger and more specific interactions with biological targets.
-
Lipophilicity: The cyclopropyl groups will increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes.
Experimental Protocols
To facilitate the reproducible evaluation of this compound and its analogs, detailed experimental protocols for key assays are provided below.
Synthesis of this compound
The synthesis of this compound would likely proceed through a multi-step reaction sequence, starting from a readily available pyrimidine precursor such as 2,4,6-trichloropyrimidine. A potential synthetic route is outlined below:
-
Suzuki-Miyaura Cross-Coupling: Reaction of 2,4,6-trichloropyrimidine with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) to introduce the cyclopropyl groups at positions 2 and 6. This reaction would likely be carried out in a suitable solvent system such as a mixture of toluene, ethanol, and water, under an inert atmosphere.
-
Nucleophilic Aromatic Substitution: The resulting 2,6-dicyclopropyl-4-chloropyrimidine would then be subjected to amination. This can be achieved by reacting it with a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection, in a suitable solvent like ethanol or DMSO at elevated temperatures.
-
Purification: The final product would be purified using standard techniques such as column chromatography on silica gel to afford pure this compound.
In Vitro Anti-proliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
-
Bacterial Culture: The bacterial strain (e.g., Escherichia coli) is grown in a suitable broth medium to a specific optical density.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) can help visualize complex biological pathways and experimental procedures.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer pyrimidine derivatives.
Caption: A general workflow for the synthesis and biological evaluation of novel chemical compounds.
Conclusion
This compound represents a promising, yet unexplored, scaffold for the development of new therapeutic agents. While direct experimental data is lacking, analysis of structurally related 2,6-disubstituted pyrimidine derivatives provides a valuable framework for predicting its potential biological activities. The presence of cyclopropyl moieties is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. The experimental protocols and workflows detailed in this guide offer a clear path for the synthesis and systematic evaluation of this novel compound. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish its position within the landscape of biologically active pyrimidine derivatives.
References
Safety Operating Guide
Prudent Disposal of 2,6-Dicyclopropylpyrimidin-4-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of 2,6-Dicyclopropylpyrimidin-4-amine, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound is not publicly available, information from structurally similar amine and pyrimidine-containing compounds suggests that it should be handled with care. Assume the compound may be harmful if swallowed, cause skin irritation, and potentially cause serious eye irritation.[1][2]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. All personnel handling this compound should wear the following:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[3][4] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[5] |
| Respiratory | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste.[6][7] This protocol is designed to comply with general laboratory waste guidelines.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound, including contaminated labware and PPE, as hazardous waste.
-
Amines should be segregated from other waste streams, particularly acids and oxidizing agents, to prevent violent reactions.[5][8][9]
-
Collect halogenated and non-halogenated solvent wastes separately.[10]
2. Waste Collection and Container Management:
-
Use a designated, compatible, and properly labeled hazardous waste container.[5][6][8] The original container is often the best choice.[7]
-
The container must be in good condition, with a secure, tightly sealed cap to prevent leaks or the release of vapors.[5]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[9]
-
Do not fill the container beyond 90% capacity to allow for expansion.[8]
3. Storage of Hazardous Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6][8]
-
The SAA must be a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5]
-
Ensure secondary containment is in place to contain any potential spills.[7]
4. Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent.[7][11]
-
The rinsate must be collected and disposed of as hazardous waste.[7][11]
-
After triple-rinsing, deface or remove the original labels and dispose of the container as regular trash, unless local regulations state otherwise.[7][12]
5. Scheduling a Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[5][6]
-
Do not attempt to transport hazardous waste yourself.[7]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[7][13] This can harm aquatic life and ecosystems.[1][5][14]
-
DO NOT dispose of this chemical in the regular trash.[13]
-
DO NOT evaporate the chemical as a method of disposal.[7]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. genfarm.com.au [genfarm.com.au]
- 2. labelsds.com [labelsds.com]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. towson.edu [towson.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 14. aksci.com [aksci.com]
Essential Safety and Operational Guidance for 2,6-Dicyclopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,6-Dicyclopropylpyrimidin-4-amine. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. The primary hazards include toxicity upon skin contact or inhalation, and the risk of severe skin burns and eye damage. Therefore, appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile, latex, or vinyl gloves should be worn. Double gloving is recommended when handling the substance[1]. |
| Body Protection | Protective clothing | A disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs is required[1]. A lab coat may be sufficient for low-volume handling in a well-ventilated area[2]. |
| Apron | A waterproof apron should be worn over the gown when there is a risk of splashing[2]. | |
| Eye and Face Protection | Safety goggles or face shield | Goggles or a face shield must be worn to protect against splashes and dust[3]. |
| Respiratory Protection | Air-purifying respirator | In case of insufficient ventilation or handling of fine powders, a NIOSH-approved air-purifying respirator should be used[4]. |
Operational Plan: Handling Procedures
Safe handling of this compound is critical to prevent exposure. The following step-by-step guidance should be strictly adhered to.
Step 1: Preparation
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
Step 2: Donning PPE
-
Follow the correct sequence for putting on PPE to ensure complete protection. A recommended order is: gown, mask/respirator, goggles/face shield, and finally gloves[2].
Step 3: Chemical Handling
-
Avoid generating dust or aerosols.
-
Do not eat, drink, or smoke in the handling area[7].
-
Wash hands thoroughly after handling, even if gloves were worn.
Step 4: In Case of Exposure
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water. Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Handling and Disposal
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste through a licensed chemical destruction facility. Do not discharge into drains or the environment[6]. |
| Contaminated Materials (e.g., gloves, wipes) | Collect in a designated, sealed, and properly labeled hazardous waste container for disposal. |
| Empty Containers | Triple rinse with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposing of it in a sanitary landfill or offering it for recycling if permissible[6]. |
Workflow and Safety Relationships
The following diagrams illustrate the necessary workflows for safe handling and emergency response.
Caption: Safe handling workflow diagram.
Caption: Emergency response protocol diagram.
References
- 1. osha.gov [osha.gov]
- 2. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. adama.com [adama.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

